SGK1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Signaling Pathway: A Framework for Understanding SGK1 Inhibition
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC (PKA, PKG, PKC) family of kinases.[1][2] It plays a crucial role in a multitude of cellular processes, including ion channel regulation, cell proliferation, apoptosis, and metabolism.[3][4] The transcription of SGK1 is upregulated by various stimuli, notably serum and glucocorticoids, as well as cellular stress signals like oxidative stress and DNA damage.[3] Given its central role in cellular function, dysregulation of SGK1 activity is implicated in numerous pathologies, including hypertension, diabetic nephropathy, and cancer, making it a compelling target for therapeutic intervention.[1][5]
This technical guide provides a comprehensive overview of the SGK1 signaling pathway, its mechanism of action, and the experimental protocols used to investigate its function. While specific data for "SGK1-IN-5" is not publicly available, this document serves as a foundational framework for understanding the mechanism of action of any SGK1 inhibitor.
Core Mechanism of Action: The SGK1 Signaling Pathway
The activation of SGK1 is a multi-step process primarily initiated by the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][6] Growth factors, such as insulin and IGF-1, bind to their respective receptor tyrosine kinases, leading to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases with pleckstrin homology (PH) domains, including phosphoinositide-dependent protein kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[1][6]
For full activation, SGK1 requires phosphorylation at two key sites:
-
Activation Loop: PDK1 phosphorylates a serine/threonine residue in the activation loop of the SGK1 kinase domain.[1]
-
Hydrophobic Motif: mTORC2 phosphorylates a serine residue (Ser422) in the C-terminal hydrophobic motif.[6]
Once activated, SGK1 phosphorylates a diverse array of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions.
Signaling Pathway Diagram
Caption: The SGK1 signaling pathway is activated downstream of PI3K.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes the key molecular components of the SGK1 pathway and their general functions. The characterization of any SGK1 inhibitor would involve quantifying its effect on these components.
| Component | Molecular Class | Primary Function in SGK1 Pathway | Typical Quantitative Readouts for Inhibitor Studies |
| SGK1 | Serine/Threonine Kinase | Phosphorylates downstream substrates to regulate cellular processes.[1] | IC50 (in vitro kinase assay), Ki (binding affinity), EC50 (cellular target engagement) |
| PDK1 | Serine/Threonine Kinase | Phosphorylates and activates SGK1 at the activation loop.[1] | Changes in SGK1 phosphorylation levels (Western blot, ELISA) |
| mTORC2 | Protein Complex (Kinase) | Phosphorylates and activates SGK1 at the hydrophobic motif.[6] | Changes in SGK1 phosphorylation levels (Western blot, ELISA) |
| NDRG1 | Substrate | A key downstream target; its phosphorylation is a marker of SGK1 activity.[1] | pNDRG1 levels (Western blot, ELISA) |
| FOXO3a | Transcription Factor | Phosphorylation by SGK1 inhibits its pro-apoptotic activity.[1] | Subcellular localization (imaging), target gene expression (qPCR) |
| NEDD4-2 | E3 Ubiquitin Ligase | Phosphorylation by SGK1 inhibits its activity, stabilizing target proteins like ENaC.[1] | Target protein ubiquitination levels (immunoprecipitation, Western blot) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of an SGK1 inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on SGK1 enzymatic activity.
Methodology:
-
Recombinant active SGK1 enzyme is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced as a proxy for kinase activity.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
Objective: To confirm that the inhibitor binds to SGK1 within a cellular context.
Methodology:
-
Cells are engineered to express SGK1 fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of SGK1 is added to the cells.
-
In the absence of an inhibitor, the luciferase and the tracer are in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
The inhibitor is added, which competes with the tracer for binding to SGK1.
-
This competition disrupts BRET, leading to a decrease in the BRET signal.
-
The change in the BRET ratio is measured across a range of inhibitor concentrations to determine the cellular EC50.
Western Blotting for Phospho-Substrate Levels
Objective: To assess the effect of the inhibitor on the downstream signaling of SGK1 in cells.
Methodology:
-
Cells are treated with a stimulus to activate the SGK1 pathway (e.g., serum or a specific growth factor).
-
The cells are then treated with the SGK1 inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated downstream targets of SGK1 (e.g., anti-phospho-NDRG1) and total protein levels of the targets and SGK1.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing an SGK1 inhibitor.
Conclusion
SGK1 is a critical signaling node that integrates inputs from various stimuli to regulate fundamental cellular processes. Its activation is tightly controlled by the PI3K pathway, and its downstream effects are mediated through the phosphorylation of a wide range of substrates. While the specific details of "this compound" are not in the public domain, any inhibitor targeting SGK1 would be expected to modulate these downstream events. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action, potency, and cellular efficacy of novel SGK1 inhibitors, paving the way for their potential development as therapeutic agents for a variety of diseases.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
SGK1-IN-5: A Technical Guide to a Potent Serum and Glucocorticoid-Regulated Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and hormone signaling.[1][2] Dysregulation of SGK1 activity has been implicated in various pathologies, such as cancer, hypertension, and diabetic nephropathy, making it an attractive therapeutic target.[1][3] SGK1-IN-5, also known as Compound 1, has emerged as a potent and valuable tool for investigating the physiological and pathological functions of SGK1. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of the SGK1 signaling pathway.
Introduction to SGK1 and the Rationale for Inhibition
SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] Its transcription is induced by stimuli such as serum and glucocorticoids.[2] The activation of SGK1 is a multi-step process initiated by extracellular signals that activate PI3K.[1] This leads to the phosphorylation of SGK1 at two key residues: Ser422 in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2), and Thr256 in the activation loop by phosphoinositide-dependent protein kinase 1 (PDK1).[1][5]
Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby regulating numerous cellular functions.[3][5] Key substrates include the N-myc downstream-regulated gene 1 (NDRG1), forkhead box O3a (FOXO3a), and glycogen synthase kinase 3β (GSK3β).[5][6] Through the phosphorylation of these and other targets, SGK1 influences processes such as cell proliferation, apoptosis, and ion channel activity.[7][8] The aberrant activation of SGK1 is associated with the progression of various diseases, providing a strong rationale for the development of specific inhibitors like this compound to dissect its roles and for potential therapeutic intervention.
This compound: A Potent SGK1 Inhibitor
This compound is a small molecule inhibitor of SGK1. Its inhibitory activity has been characterized in both biochemical and cellular assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| Biochemical IC₅₀ | 3 nM | Kinase Assay | N/A | [5] |
| Cellular IC₅₀ | 1.4 µM | Inhibition of SGK1-dependent GSK3β phosphorylation | U2OS | [5] |
Note: As of the latest available information, pharmacokinetic data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
The following diagram illustrates the canonical SGK1 activation pathway and its downstream effects.
References
- 1. promega.de [promega.de]
- 2. SGK1 activity [bio-protocol.org]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the SGK1 Signaling Pathway and the Potent Inhibitor SGK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. It plays a pivotal role in regulating a myriad of cellular processes, including cell survival, proliferation, ion transport, and apoptosis. Dysregulation of the SGK1 signaling cascade has been implicated in the pathophysiology of numerous diseases, such as cancer, hypertension, and diabetic nephropathy. This technical guide provides a comprehensive overview of the SGK1 signaling pathway, detailing its upstream activation mechanisms and key downstream targets. Furthermore, it offers an in-depth profile of SGK1-IN-5, a potent and selective inhibitor of SGK1, summarizing its biochemical and cellular activities. Detailed experimental protocols for assessing SGK1 activity and the effects of its inhibition are also provided to facilitate further research and drug development efforts in this critical area.
The SGK1 Signaling Pathway
SGK1 is a member of the AGC (PKA/PKG/PKC) family of kinases and its activation is tightly regulated by upstream signaling events, primarily initiated by growth factors and hormones.[1][2]
Upstream Activation
The canonical activation of SGK1 is dependent on the PI3K pathway. Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment of phosphoinositide-dependent protein kinase 1 (PDK1) and mTOR complex 2 (mTORC2) to the plasma membrane.[3][4]
mTORC2 phosphorylates SGK1 at the hydrophobic motif (Serine 422), which induces a conformational change allowing PDK1 to phosphorylate the activation loop of SGK1 at Threonine 256, leading to its full activation.[3][4]
Downstream Targets and Cellular Functions
Activated SGK1 phosphorylates a wide array of downstream substrates, thereby modulating numerous cellular functions.[3][5]
-
Ion Transport: SGK1 regulates several ion channels and transporters, including the epithelial sodium channel (ENaC), by phosphorylating and inhibiting the ubiquitin ligase Nedd4-2. This leads to increased ENaC abundance at the cell surface and enhanced sodium reabsorption.[3]
-
Cell Survival and Apoptosis: SGK1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic transcription factor FOXO3a.[3][5] This phosphorylation leads to the sequestration of FOXO3a in the cytoplasm, preventing the transcription of pro-apoptotic genes.[3]
-
Cell Proliferation and Growth: SGK1 can promote cell proliferation by phosphorylating and inhibiting the tuberous sclerosis complex 2 (TSC2), which in turn activates mTORC1 signaling.[3] It also phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β), a key regulator of cell cycle progression and metabolism.[6]
-
Metabolism: SGK1 is involved in the regulation of glucose uptake and metabolism.[7]
This compound: A Potent SGK1 Inhibitor
This compound is a small molecule inhibitor of SGK1 that has demonstrated high potency in both biochemical and cellular assays.[6][8]
Quantitative Data
The inhibitory activity of this compound and other referenced SGK1 inhibitors is summarized in the table below.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Cell Line | Reference(s) |
| This compound | SGK1 | 3 nM | 1.4 µM (GSK3β phosphorylation) | U2OS | [6][8] |
| GSK650394 | SGK1 | 62 nM | ~1 µM (LNCaP cell growth) | LNCaP | [9] |
| EMD638683 | SGK1 | 3 µM | 3.35 µM (NDRG1 phosphorylation) | HeLa | [3][5] |
| SI113 | SGK1 | Not Reported | 8 µM (Cell growth) | RKO | [2] |
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the SGK1 enzyme. This prevents the phosphorylation of downstream SGK1 substrates, thereby blocking the propagation of the signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the SGK1 signaling pathway and evaluate the efficacy of inhibitors like this compound.
In Vitro SGK1 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro activity of SGK1 and the potency of inhibitors.[10][11][12][13][14]
Materials:
-
SGK1 Kinase Enzyme System (e.g., Promega, Cat. #V2911)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #V9101)
-
This compound or other test compounds
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer (200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA, and DTT as recommended by the enzyme system manufacturer).[10]
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the Kinase Reaction Buffer.
-
Prepare the ATP and substrate (e.g., AKT (PKB) substrate) solutions in Kinase Reaction Buffer at the desired concentrations.[10]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of the SGK1 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for SGK1 Activity (Western Blotting for Phospho-Substrates)
This protocol describes how to assess the cellular activity of SGK1 by measuring the phosphorylation of its downstream targets, such as NDRG1 or GSK3β, in response to this compound treatment in a cell line like U2OS.[8][15][16][17]
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NDRG1 (Thr346), anti-phospho-GSK3β (Ser9), anti-total NDRG1, anti-total GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Optionally, stimulate the SGK1 pathway with an activator like insulin for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 6. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. SGK1 Kinase Enzyme System Application Note [promega.kr]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): An In-Depth Technical Guide on its Core Biological Roles in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC (protein kinase A, G, and C) family.[1] First identified as a gene transcriptionally stimulated by serum and glucocorticoids in rat mammary tumor cells, SGK1 has since been recognized as a crucial signaling node in a multitude of cellular processes.[2][3] Its expression is ubiquitous, though tightly regulated by a wide array of stimuli including hormones, growth factors, and cellular stress.[1][4] SGK1 plays a pivotal role in regulating ion channel activity, cell survival, proliferation, apoptosis, and metabolism.[1][2][5] Consequently, dysregulation of SGK1 activity is implicated in the pathophysiology of numerous diseases, including hypertension, cancer, metabolic syndrome, and neurodegenerative disorders, making it an attractive therapeutic target.[1][6][7]
This technical guide provides a comprehensive overview of the core biological roles of SGK1, detailing its signaling pathways, regulation, and downstream effects. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting SGK1-mediated cellular processes.
The SGK1 Signaling Pathway
SGK1 activation is a multi-step process involving both transcriptional and post-translational regulation.[3] A myriad of extracellular signals, including serum, glucocorticoids, insulin, and growth factors, can induce the transcription of the SGK1 gene.[3][4]
Activation Cascade
The activation of SGK1 is critically dependent on the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. This leads to the recruitment and activation of phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[1][4]
The full activation of SGK1 requires a dual phosphorylation event:
-
mTORC2 phosphorylates SGK1 on Serine 422 (S422) in its hydrophobic motif.[1]
-
This initial phosphorylation primes SGK1 for a subsequent phosphorylation by PDK1 on Threonine 256 (T256) within its activation loop.[1]
This two-step phosphorylation process leads to the full enzymatic activation of SGK1, enabling it to phosphorylate a wide range of downstream substrates.[1]
Figure 1: Simplified SGK1 activation pathway.
Downstream Targets and Cellular Functions
Activated SGK1 phosphorylates a diverse array of downstream target proteins, thereby modulating numerous cellular processes.[1] Key substrates include transcription factors, enzymes, and regulatory proteins.[5]
| Target Protein | Cellular Process | Consequence of SGK1 Phosphorylation |
| Nedd4-2 | Ion Transport | Inhibition of Nedd4-2, leading to increased stability and activity of epithelial sodium channels (ENaC) and other ion transporters.[1] |
| FOXO3a (FKHRL1) | Apoptosis, Cell Cycle | Inhibition of FOXO3a's transcriptional activity, promoting cell survival and proliferation.[1][6] |
| GSK3β | Glycogen Metabolism, Cell Proliferation | Inhibition of GSK3β, leading to various effects on metabolism and cell growth. |
| NDRG1 | Cell Growth, Differentiation | Phosphorylation and activation of NDRG1, which is implicated in tumor progression and stress responses.[6] |
| TSC2 | Cell Growth, Proliferation | Inhibition of TSC2, leading to activation of mTORC1 and subsequent protein synthesis and cell growth.[1][8] |
Biological Roles of SGK1 in Cellular Processes
Regulation of Ion Transport
A primary and well-characterized function of SGK1 is the regulation of ion transport across epithelial membranes.[9] SGK1 plays a crucial role in maintaining electrolyte and fluid balance, particularly in the kidneys.[4]
-
Sodium Reabsorption: SGK1 is a key mediator of aldosterone-induced sodium reabsorption in the renal collecting duct. It phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2.[1] This prevents the ubiquitination and subsequent degradation of the epithelial sodium channel (ENaC), leading to increased ENaC abundance at the cell surface and enhanced sodium uptake.[1]
-
Potassium Secretion: SGK1 also regulates renal potassium secretion by stimulating the activity of the renal outer medullary potassium channel (ROMK).
-
Other Ion Channels: SGK1 has been shown to regulate a wide variety of other ion channels, including voltage-gated potassium channels (Kv), chloride channels (ClC), and transient receptor potential (TRP) channels.[9]
Cell Survival and Apoptosis
SGK1 is a critical pro-survival kinase that protects cells from various apoptotic stimuli.[1] It exerts its anti-apoptotic effects through the phosphorylation and inactivation of pro-apoptotic factors.
-
FOXO3a Inhibition: As mentioned earlier, SGK1 phosphorylates and inactivates the forkhead transcription factor FOXO3a.[1] FOXO3a normally promotes the expression of genes involved in apoptosis, such as Bim and Fas ligand. By inhibiting FOXO3a, SGK1 suppresses the transcription of these pro-apoptotic genes.[6]
-
MDM2 Regulation: SGK1 can phosphorylate the E3 ubiquitin ligase MDM2, which in turn leads to the ubiquitylation and degradation of the tumor suppressor p53.[10]
Cell Proliferation and Growth
SGK1 contributes to cell proliferation and growth by influencing cell cycle progression and protein synthesis.[8]
-
Cell Cycle Control: SGK1 can promote cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors such as p27Kip1.[8]
-
mTORC1 Activation: SGK1 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex.[1][8] This leads to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[1]
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and physiological roles of serum- and glucocorticoid-induced protein kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGK1 - Wikipedia [en.wikipedia.org]
- 5. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The physiological impact of the serum and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of ion channels by the serum- and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
An In-Depth Technical Guide to the Discovery and Development of SGK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a range of pathologies, including cancer, metabolic diseases, and inflammatory conditions. Its role as a key downstream effector of the PI3K/mTOR signaling pathway, often acting independently of AKT, has spurred the development of selective inhibitors. This technical guide provides a comprehensive overview of the discovery and development of SGK1-IN-5, a potent and selective inhibitor of SGK1. We delve into the synthesis, mechanism of action, and preclinical characterization of this compound, presenting key quantitative data in structured tables and detailing the experimental protocols employed in its evaluation. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its development and biological context.
Introduction to SGK1
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC kinase family.[1][2][3] Its expression is induced by various stimuli, including serum, glucocorticoids, growth factors, and cellular stress.[3][4][5] SGK1 plays a crucial role in regulating a multitude of cellular processes such as ion transport, cell proliferation, apoptosis, and migration.[3][4][6] Dysregulation of SGK1 activity has been implicated in numerous diseases, including various cancers, diabetes, hypertension, and neurodegenerative disorders.[1][7]
Activation of SGK1 is primarily mediated by the PI3K pathway. Upon growth factor stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of PDK1 and mTORC2.[3][5][8] mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, which is a prerequisite for the subsequent phosphorylation of the activation loop at Thr256 by PDK1, leading to full kinase activation.[3][5][8] Activated SGK1 then phosphorylates a wide array of downstream substrates, including transcription factors like FOXO3a and the ubiquitin ligase Nedd4-2, thereby modulating their activity and influencing cellular function.[8] The frequent activation of the PI3K pathway in cancer and other diseases makes SGK1 an attractive target for therapeutic intervention.
Discovery of this compound
This compound, chemically known as N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-benzenesulfonamide, emerged from a drug discovery program aimed at identifying novel and selective SGK1 inhibitors. The development of this class of compounds originated from a virtual screening approach, followed by classical medicinal chemistry optimization.[9] This effort led to the identification of a series of potent N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides with promising in vitro profiles.[9]
Synthesis of this compound
The synthesis of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides generally involves a multi-step sequence. A key step is the Suzuki cross-coupling reaction to form the central biaryl core, followed by the formation of the pyrazolopyrazine ring system and final sulfonamide coupling.
While a specific, detailed protocol for this compound is not publicly available, a general synthetic route for this class of compounds has been described.[10] The synthesis typically proceeds through a Suzuki cross-coupling of a boronic acid or ester derivative of the aniline moiety with a halogenated pyrazine precursor. This is followed by cyclization to form the pyrazolopyrazine core. Finally, the sulfonamide bond is formed by reacting the aniline with the appropriate sulfonyl chloride.
Experimental Workflow for the Synthesis of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides:
Figure 1: Generalized synthetic workflow for this compound analogs.
Quantitative Data
This compound has been characterized by its potent inhibitory activity against SGK1 and its effect on downstream signaling pathways. The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| SGK1 | Biochemical Kinase Assay | 3 nM | - | |
| SGK1-dependent GSK3β phosphorylation | Cellular Assay | 1.4 µM | U2OS |
Table 2: In Vitro ADME Profile of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide Analogs
| Parameter | Assay | Result | Reference |
| Metabolic Stability | Human Liver Microsomes | Stable | [9] |
| Permeability | Caco-2 Assay | Good | [9] |
Note: Specific numerical data for the ADME profile of this compound is not publicly available; the table reflects the qualitative description from the literature for this class of compounds.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates.[9] By inhibiting SGK1, this compound can modulate various cellular processes that are dependent on SGK1 activity. The PI3K/PDK1/mTORC2 pathway is the primary upstream activator of SGK1.
Figure 2: Simplified SGK1 signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of SGK1 inhibitors like this compound.
SGK1 Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SGK1.
Materials:
-
Recombinant human SGK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (at or near the Km concentration)
-
SGK1 substrate peptide (e.g., a biotinylated peptide with the SGK1 consensus sequence)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the wells.
-
Add the SGK1 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SGK1 Activity (GSK3β Phosphorylation)
This assay assesses the ability of a compound to inhibit SGK1 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Serum (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin)
-
Western blotting reagents and equipment
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with serum (e.g., 10% FBS) for 30 minutes to activate the SGK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Quantify the band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control.
-
Calculate the percent inhibition of GSK3β phosphorylation and determine the cellular IC50 value.
Figure 3: Workflow for the cellular GSK3β phosphorylation assay.
Preclinical Development and Therapeutic Potential
The initial patent for the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide series of compounds suggests their potential utility in the treatment of degenerative joint disorders, such as osteoarthritis and rheumatism. The rationale for this is based on the observation that SGK1 is expressed in degenerating cartilage and is associated with cartilage hypertrophy and degradation. Therefore, inhibition of SGK1 by compounds like this compound may offer a novel therapeutic approach for these conditions.
Further preclinical studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models of osteoarthritis. These studies would involve assessing the compound's oral bioavailability, tissue distribution (particularly to the joint), and efficacy in reducing cartilage degradation and inflammation.
Conclusion
This compound is a potent and selective inhibitor of SGK1 that has emerged from a rational drug discovery effort. Its nanomolar potency in biochemical assays and its ability to inhibit SGK1 signaling in cells highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics. The promising in vitro ADME profile of this compound class warrants further investigation into its in vivo efficacy and safety in the context of osteoarthritis and other SGK1-driven diseases. This technical guide provides a foundational understanding of the discovery and development of this compound, intended to support further research and development in this promising area of kinase inhibitor therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of SGK1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is triggered by various stimuli, including growth factors, hormones, and cellular stress, leading to the regulation of a multitude of cellular processes such as ion transport, cell proliferation, and apoptosis.[1][3] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetes, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SGK1-IN-5, a potent and selective inhibitor of SGK1, and its analogs.
SGK1 Signaling Pathway
SGK1 is activated downstream of the PI3K pathway. Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of PDK1 and mTORC2. mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, which primes it for subsequent phosphorylation by PDK1 at Thr256 in the activation loop, leading to full kinase activation.[4][5] Once active, SGK1 phosphorylates a range of downstream substrates, including the transcription factor FOXO3a and the kinase GSK3β, thereby modulating their activity and influencing cellular fate.
Structure-Activity Relationship of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides
This compound belongs to a series of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides developed as potent and selective SGK1 inhibitors. The core scaffold consists of a pyrazolopyrazine linked to a phenyl sulfonamide moiety. The structure-activity relationship of this series has been explored by modifying the substituents on the pyrazole ring (R1) and the sulfonamide aryl ring (R2 and R3).
Table 1: In Vitro Activity of this compound and Analogs
| Compound | R1 | R2 | R3 | SGK1 IC50 (nM) |
| This compound (14g) | NH2 | 2-Cl | 3-Cl | 3 |
| 14b | NH2 | 4-F | H | 140 |
| 14d | NH2 | 3-Cl | H | 28 |
| 14h | NH2 | 2,5-diCl | H | 8 |
| 14i | NH2 | 2-Cl, 4-CF3 | H | 10 |
| 14k | NH2 | 2-Me, 5-Cl | H | 11 |
| 14l | NH2 | 2-CF3 | H | 18 |
| 14n | NH2 | 2,3-diCl | H | 3 |
| 21g | CH3 | 2,3-diCl | H | 10 |
Data extracted from Halland, N., et al. (2015). ACS Med Chem Lett. 6(1), 73-8.
The SAR data reveals several key insights:
-
Substitution on the Pyrazole Ring (R1): The 3-amino group (as in this compound) is crucial for high potency. Replacement with a methyl group (compound 21g) leads to a slight decrease in activity.
-
Substitution on the Sulfonamide Phenyl Ring (R2, R3): The nature and position of substituents on the sulfonamide phenyl ring significantly impact inhibitory activity.
-
Electron-withdrawing groups, particularly chlorine atoms, are favored.
-
A 2,3-dichloro substitution pattern (as in this compound and 14n) provides the highest potency.
-
A single chloro substituent at the 3-position (14d) is well-tolerated, while a 4-fluoro substituent (14b) results in a significant loss of activity.
-
Combining electron-withdrawing groups, such as a 2-chloro and a 4-trifluoromethyl group (14i), maintains high potency.
-
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide substrate by SGK1.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 peptide substrate (e.g., Crosstide: GRPRTSSFAEG)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SGK1 enzyme, and the peptide substrate.
-
Add the test compound (e.g., this compound) at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Assay: Western Blot for Phospho-GSK3β
This assay assesses the ability of SGK1 inhibitors to block the phosphorylation of a key downstream substrate, GSK3β, in a cellular context.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
SGK1 inhibitor (this compound)
-
IGF-1 (or other SGK1 activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-GSK3β overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total GSK3β and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-GSK3β signal to the total GSK3β and loading control signals.
-
Calculate the percent inhibition of GSK3β phosphorylation and determine the cellular IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of SGK1, emerging from a well-defined structure-activity relationship within the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide series. The key structural features for high potency include a 3-amino pyrazole moiety and a 2,3-dichloro-substituted phenyl sulfonamide. The provided experimental protocols offer a robust framework for the further evaluation and development of SGK1 inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to understand and exploit the therapeutic potential of targeting the SGK1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. Phosphatases maintain low catalytic activity of SGK1: DNA damage resets the balance in favor of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Function, Regulation, and Inhibition by SGK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase in the AGC kinase family, playing a pivotal role in a multitude of cellular processes. As a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 is implicated in the regulation of ion transport, cell proliferation, apoptosis, and metabolism.[1][2] Its dysregulation is associated with numerous pathologies, including hypertension, cancer, neurodegenerative disorders, and metabolic diseases.[2][3] This document provides an in-depth overview of SGK1's function and complex regulatory mechanisms. It further details the characteristics of SGK1-IN-5, a potent inhibitor of SGK1, and presents standardized protocols for key experimental assays used in SGK1 research.
Introduction to SGK1: The Target Protein
SGK1 is a highly conserved protein kinase that shares significant sequence homology with other AGC family members, such as AKT.[2][4] It consists of an N-terminal regulatory domain, a central catalytic kinase domain, and a C-terminal hydrophobic motif.[4] The kinase domain features a typical bilobal structure with a catalytic Lys127 and a conserved DFG motif essential for its function.[2][5]
Core Functions and Physiological Roles
SGK1 is a versatile kinase that phosphorylates and regulates a wide array of downstream targets, influencing fundamental cellular activities.[6] Its functions are critical for maintaining cellular homeostasis and responding to environmental stress.
| Function Category | Description | Key Substrates/Effectors | References |
| Ion Transport & Homeostasis | Regulates the activity and membrane abundance of various ion channels and transporters, impacting processes like renal sodium reabsorption and neuronal excitability. | ENaC, ROMK1, KCNQ1, SCN5A, NEDD4-2, WNK4 | [1][2][7] |
| Cell Proliferation & Survival | Promotes cell survival by inhibiting apoptosis and influences cell cycle progression. | FOXO3a, GSK-3β, p53, MEK/ERK pathway | [1][3][8] |
| Metabolism | Stimulates cellular glucose uptake and intestinal glucose absorption. | SGLT1, GLUT1, GLUT4 | [1][5][9] |
| Neuronal Function | Participates in regulating neuronal excitability, synaptic plasticity, and memory formation. Implicated in the pathophysiology of depression and neurodegenerative diseases. | GluR6, Tau protein | [1][3][10] |
| Immune Modulation | Influences T-cell differentiation, particularly promoting Th17 and Th2 phenotypes while hindering Treg development, contributing to inflammation. | NF-κB, FOXO1, RORγt | [2][11] |
Regulation of SGK1 Activity
SGK1 activity is tightly controlled at both the transcriptional and post-translational levels, allowing cells to respond rapidly to a wide range of stimuli.
Transcriptional Regulation
The SGK1 gene is an immediate early gene.[12] Its transcription is rapidly induced by various stimuli, ensuring the protein is available when needed.
| Stimulus Category | Specific Examples | Associated Pathways | References |
| Hormones | Glucocorticoids, Mineralocorticoids, Insulin | Glucocorticoid Receptor (GR) | [1][2] |
| Growth Factors & Cytokines | IGF-1, TGF-β | PI3K pathway | [1][2] |
| Cellular Stress | Oxidative stress, DNA damage, osmotic shock, ischemia | p38/MAPK, p53, ERK1/2 | [1] |
Post-Translational Activation
The primary mechanism for SGK1 activation is through the PI3K signaling pathway, which is initiated by growth factors and hormones like insulin.[2][7]
Caption: SGK1 Activation Signaling Pathway.
Upon stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[13] This recruits and activates both phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2][7] mTORC2 phosphorylates SGK1 at Serine 422 in its hydrophobic motif, followed by PDK1-mediated phosphorylation at Threonine 256 in the activation loop, leading to full kinase activation.[5][7]
SGK1 Signaling and Pathophysiology
Activated SGK1 phosphorylates a wide range of substrates, mediating its diverse physiological and pathological effects. A prominent example is its regulation of the epithelial sodium channel (ENaC), which is crucial for blood pressure control.
References
- 1. SGK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]
- 11. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
SGK1-IN-5: A Technical Guide for Osteoarthritis and Rheumatism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a significant downstream effector in the phosphatidylinositol-3-kinase (PI3K) signaling pathway, playing a crucial role in various cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2] Dysregulation of SGK1 is implicated in a range of pathologies, from cancer and hypertension to neurodegenerative diseases.[1][3] Notably, recent research has highlighted the upregulation of SGK1 in the cartilage of individuals with osteoarthritis (OA), suggesting its involvement in the pathogenesis of this degenerative joint disease.[4][5][6] SGK1 is believed to contribute to the anabolic and catabolic imbalance in chondrocytes, the primary cells in cartilage, making it a compelling therapeutic target for osteoarthritis and other rheumatic conditions.[4]
SGK1-IN-5 is a potent inhibitor of SGK1, demonstrating an IC50 of 3 nM.[7] It serves as a valuable chemical tool for investigating the biological functions of SGK1 and for exploring its therapeutic potential in diseases such as osteoarthritis and rheumatism.[7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and exemplary experimental protocols to facilitate its use in research.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant SGK1 inhibitors. This information is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 | Cellular Assay | Cell Line | Notes |
| This compound | SGK1 | 3 nM | Inhibition of SGK1-dependent phosphorylation of GSK3β | U2OS | Also known as Compound 1.[7] |
| EMD638683 | SGK1 | - | Antihypertensive effects | - | A well-characterized SGK1 inhibitor.[8][9] |
| GSK650394 | SGK1, SGK2 | - | Inhibition of SGK1 activity | - | Exhibits activity towards both SGK1 and SGK2.[10] |
| SI113 | SGK1 | - | Reduction of cell viability | HepG2, HuH-7 | Shows specificity for SGK1 over AKT1.[11][12] |
Signaling Pathways
SGK1 is implicated in multiple signaling pathways that are relevant to the pathology of osteoarthritis and rheumatism. Understanding these pathways is key to elucidating the mechanism of action of this compound.
SGK1 in Chondrocyte Homeostasis
In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) play a pivotal role in disrupting chondrocyte homeostasis. SGK1 has been identified as a key mediator in this process. IL-1β upregulates SGK1, which in turn leads to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities in chondrocytes. This results in the downregulation of essential matrix components like Collagen II and Aggrecan, and the upregulation of matrix-degrading enzymes such as matrix metalloproteinase-13 (MMP-13) and ADAMTS5.[4]
Caption: SGK1's role in IL-1β-mediated cartilage degradation.
SGK1, FoxO1, and Autophagy
Further research has revealed that SGK1 exerts its effects on chondrocyte balance by modulating autophagy, a cellular self-cleaning process that is protective for cartilage. SGK1 directly binds to and phosphorylates the transcription factor FoxO1, leading to its exclusion from the nucleus.[4] This nuclear exclusion of FoxO1 inhibits the autophagic process, contributing to the catabolic state of the chondrocyte.[4] Therefore, inhibition of SGK1 could potentially restore autophagy and protect against cartilage degradation.
Caption: SGK1-mediated inhibition of chondroprotective autophagy.
SGK1, CREB1, and ABCA1 Pathway
Another identified mechanism involves the epigenetic regulation of CREB1 and ABCA1 by SGK1. In osteoarthritic mice, high expression of SGK1 has been shown to inhibit the expression of CREB1 in chondrocytes.[4] This inhibition of CREB1, a transcription factor, leads to increased inflammation and suppressed chondrocyte proliferation.[4] CREB1 positively correlates with the expression of ABCA1, and the detrimental effects of CREB1 downregulation can be reversed by overexpressing ABCA1.[4] This suggests that silencing SGK1 could alleviate osteoarthritis by modulating this pathway.[4]
Caption: SGK1's role in regulating inflammation and proliferation.
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following are representative methodologies for studying SGK1 inhibition in the context of osteoarthritis and rheumatism. These can be adapted for use with this compound, with appropriate optimization of concentrations and incubation times.
In Vitro Chondrocyte Culture and Treatment
This protocol describes the isolation and culture of primary chondrocytes and their subsequent treatment to model osteoarthritic conditions.
1. Chondrocyte Isolation and Culture:
-
Obtain articular cartilage from a suitable source (e.g., human donors, animal models).
-
Digest the cartilage matrix using a sequential enzymatic treatment, typically with pronase followed by collagenase.
-
Culture the isolated chondrocytes in a high-density monolayer in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]
-
Maintain the chondrocyte phenotype by avoiding excessive passaging.[1]
2. Induction of Osteoarthritic Phenotype:
-
To mimic inflammatory conditions, stimulate the cultured chondrocytes with a pro-inflammatory agent such as IL-1β (typically 10 ng/mL) or lipopolysaccharide (LPS).[4]
-
Alternatively, a fibronectin fragment (FN-f) can be used to induce an OA-like phenotype, including the expression of MMP-13.[1]
3. Treatment with SGK1 Inhibitor:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the chondrocyte cultures with varying concentrations of this compound for a predetermined time (e.g., 2 hours) before adding the inflammatory stimulus.
-
Include a vehicle control (DMSO) in all experiments.
4. Analysis of Cellular Responses:
-
Gene Expression: Analyze the mRNA levels of key anabolic (e.g., COL2A1, ACAN) and catabolic (e.g., MMP13, ADAMTS5) markers using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Assess the protein levels of the same markers using Western blotting or ELISA.
-
Cell Viability and Apoptosis: Evaluate the effect of the inhibitor on cell health using assays such as the MTT assay or TUNEL staining.[13]
-
Extracellular Matrix Deposition: Stain for glycosaminoglycans using Alcian blue to visualize cartilage matrix production.[13]
In Vivo Animal Model of Osteoarthritis
This section outlines a general workflow for an in vivo study using a surgical model of osteoarthritis in mice.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. SGK1 negatively regulates inflammatory immune responses and protects against alveolar bone loss through modulation of TRAF3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes Involved in the Osteoarthritis Process Identified through Genome Wide Expression Analysis in Articular Cartilage; the RAAK Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC2 interacts with microRNA-503-5p to regulate SGK1 in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of sphingosine kinase on inflammatory pathways in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human osteoarthritis synovial fluid and joint cartilage contain both aggrecanase- and matrix metalloproteinase-generated aggrecan fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial cell serum and glucocorticoid regulated kinase 1 (SGK1) mediates vascular stiffening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraarticular Matrix Metalloproteinases and Aggrecan Degradation Are Elevated After Articular Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ITGA5+ synovial fibroblasts orchestrate proinflammatory niche formation by remodelling the local immune microenvironment in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A novel in vitro assay to study chondrocyte-to-osteoblast transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of the SGK1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that serves as a critical node in cellular signaling, positioned downstream of the PI3K (Phosphoinositide 3-kinase) pathway. Activated by a cascade involving PDK1 and mTORC2, SGK1 is a pleiotropic kinase that regulates a vast array of cellular processes, including ion transport, cell survival, proliferation, and metabolic regulation.[1] Its dysregulation is implicated in numerous pathologies, from hypertension and diabetic nephropathy to cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream targets of SGK1, presenting quantitative data on phosphorylation events, detailed experimental protocols for target validation, and visual diagrams of key signaling pathways and workflows.
Core Signaling Axis of SGK1 Activation
SGK1 is a member of the AGC (PKA/PKG/PKC) family of kinases. Its activation is a multi-step process initiated by extracellular stimuli such as growth factors (e.g., insulin) and cellular stress. This process is primarily mediated by the PI3K pathway. Upon activation, PI3K generates PIP3, leading to the recruitment and activation of PDK1 and mTORC2. mTORC2 phosphorylates SGK1 at Serine 422 (Ser422) in its hydrophobic motif, which primes it for subsequent phosphorylation by PDK1 at Threonine 256 (Thr256) in the activation loop, leading to full kinase activity.[1][2][3]
Key Downstream Targets of SGK1
SGK1 phosphorylates a diverse range of substrate proteins, modulating their activity, stability, or subcellular localization. The consensus phosphorylation motif for SGK1 is characterized by the sequence R-X-R-X-X-S/T-Φ, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylation site, and 'Φ' is a hydrophobic amino acid.[4] Below are the major classes of SGK1 targets.
Transcription Factors
SGK1 plays a crucial role in cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic transcription factors, most notably members of the Forkhead box O (FOXO) family.
-
FOXO3a (FKHRL1): SGK1 phosphorylation of FOXO3a at key serine/threonine residues promotes its association with 14-3-3 proteins, leading to its sequestration in the cytoplasm and preventing the transcription of target genes involved in apoptosis and cell cycle arrest.[5][6][7]
E3 Ubiquitin Ligases
A primary mechanism by which SGK1 regulates protein stability is through the phosphorylation and inhibition of E3 ubiquitin ligases, particularly Nedd4-2.
-
Nedd4-2: SGK1 phosphorylates Nedd4-2, which reduces its ability to bind and ubiquitinate target proteins, thereby preventing their degradation.[8] This is a key mechanism for the regulation of ion channels like the epithelial sodium channel (ENaC).[9][10]
Kinases and Other Enzymes
SGK1 is integrated into broader signaling networks by phosphorylating other kinases and enzymes.
-
Glycogen Synthase Kinase 3β (GSK3β): SGK1 can phosphorylate and inhibit GSK3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell proliferation.[1][2][11]
-
N-myc Downstream Regulated Gene 1 (NDRG1): NDRG1 is a well-established and specific substrate of SGK1.[12][13] Phosphorylation of NDRG1 by SGK1 is often used as a reliable readout for SGK1 activity in cells.[13] This phosphorylation primes NDRG1 for subsequent phosphorylation by GSK3β.[14]
Quantitative Data on SGK1-Mediated Phosphorylation
The following tables summarize key quantitative data related to SGK1 substrates and inhibitors.
Table 1: Validated SGK1 Phosphorylation Sites on Key Downstream Targets
| Substrate | Gene Name | Organism | Phosphorylation Site(s) | Functional Consequence | Reference(s) |
| FOXO3a | FOXO3 | Human | Thr32, Ser253, Ser315 | Cytoplasmic retention, inhibition of transcriptional activity | [5][6][15] |
| Nedd4-2 | NEDD4L | Xenopus, Human | Ser338 (minor), Ser444 (major) / Ser448 (human) | Reduced interaction with substrates (e.g., ENaC), inhibition of ligase activity | [9][10][16][17] |
| NDRG1 | NDRG1 | Human | Thr328, Ser330, Thr346, Thr356, Thr366 | Primes for GSK3β phosphorylation, role in cell cycle | [12][14][18][19] |
| GSK3β | GSK3B | Human | Ser9 | Inhibition of kinase activity | [3][7] |
| Tau | MAPT | Human | Ser214 | Microtubule depolymerization, enhanced neurite formation | [4] |
Table 2: Inhibitor Activity against SGK1
| Inhibitor | Type | IC₅₀ (SGK1) | IC₅₀ (SGK2) | Notes | Reference(s) |
| GSK650394 | ATP-competitive | 62 nM | 103 nM | >30-fold selectivity over Akt. Inhibits androgen-stimulated growth in LNCaP cells. | [2][9][18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and validate SGK1 downstream targets.
Workflow for Substrate Identification by Mass Spectrometry
A common strategy to identify novel kinase substrates is to use a combination of in vitro kinase assays with cell lysates followed by phosphopeptide enrichment and mass spectrometry analysis.
Protocol: Mass Spectrometry-Based Substrate Identification [5][6][20]
-
Cell Lysis: Harvest cultured cells and lyse in ice-cold, non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors. Clarify lysate by centrifugation.
-
Kinase Reaction: Incubate 1-2 mg of cell lysate with 1-2 µg of recombinant active SGK1. Initiate the reaction by adding a bulky ATP analog, such as an ATP-γ-S analog, and incubate for 30-60 minutes at 30°C.
-
Protein Digestion: Reduce and alkylate the proteins in the reaction mixture, then digest overnight with sequencing-grade trypsin.
-
Thiophosphopeptide Enrichment: Acidify the peptide mixture and incubate with a disulfide resin (e.g., iodoacetyl-agarose) to capture thiophosphorylated peptides.
-
Elution and Analysis: Wash the resin extensively. Elute the captured peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Use database search algorithms (e.g., Sequest, Mascot) to identify the sequences of the phosphorylated peptides and map them to their parent proteins, revealing direct substrates of SGK1.
In Vitro Kinase Assay
This protocol is used to confirm direct phosphorylation of a putative substrate by SGK1.
Materials:
-
Recombinant active SGK1 (e.g., Prospec, Cat# ENZ-351)
-
Substrate: Purified protein or synthetic peptide (e.g., AKT/SGK substrate peptide, CKRPRAASFAE).[21]
-
Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/ml BSA.
-
DTT (0.1 M)
-
[γ-³²P]ATP or ATP for non-radioactive assays (e.g., ADP-Glo™, Promega).
-
Phosphocellulose paper (for radioactive assay).
-
1% Phosphoric Acid (for washing).
Procedure (Radioactive Format): [21][22]
-
Prepare a 1X Kinase Reaction Buffer by diluting the 5X stock and adding DTT to a final concentration of 1 mM.
-
Set up the reaction in a microcentrifuge tube on ice. For a 25 µL final volume:
-
5 µL 5X Kinase Assay Buffer
-
1-5 µg of substrate protein/peptide
-
50-100 ng of active SGK1
-
ddH₂O to 20 µL
-
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP Assay Cocktail (containing unlabeled ATP and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Terminate the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper 3-4 times for 5 minutes each in 1% phosphoric acid to remove unincorporated ATP.
-
Wash once with acetone and let air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Immunoprecipitation (IP) of SGK1
This protocol is for isolating SGK1 from cell lysates to identify interacting proteins or to perform kinase assays on the immunoprecipitated complex.
Materials:
-
Cell Lysate (prepared as in 4.1).
-
SGK1-specific antibody (e.g., Proteintech, 28454-1-AP).
-
Protein A/G magnetic beads (e.g., Cell Signaling Technology, #7024).
-
IP Lysis/Wash Buffer (see 4.1).
-
3X SDS Sample Buffer.
-
Pre-clear Lysate: Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. Incubate with rotation for 30 minutes at 4°C. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunocomplex Formation: Add 2-5 µg of SGK1 primary antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.
-
Capture Immunocomplex: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.
-
Washes: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold IP Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 3X SDS Sample Buffer. Heat at 95-100°C for 5 minutes to elute and denature the proteins.
-
Pellet the beads and collect the supernatant, which is now ready for analysis by Western blot.
Western Blot for Phosphorylated Substrates
This protocol is for detecting the phosphorylation of a specific SGK1 target (e.g., NDRG1) in response to a stimulus.
Materials:
-
Cell lysates from control and stimulated/treated cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry).
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Phospho-specific antibody (e.g., Phospho-NDRG1 Thr346, Cell Signaling #3217) and total protein antibody (e.g., NDRG1).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (e.g., anti-pNDRG1, typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washes: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the wash step (6).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total NDRG1) to confirm equal protein loading.
Conclusion
SGK1 is a central kinase that translates signals from growth factors and cellular stress into a wide range of physiological responses by phosphorylating a diverse set of downstream targets. Its key substrates include transcription factors like FOXO3a, the E3 ligase Nedd4-2, and other signaling proteins such as NDRG1 and GSK3β. Understanding the specific phosphorylation events and their functional consequences is paramount for elucidating the role of SGK1 in disease and for the development of targeted therapeutics. The protocols and data presented in this guide provide a robust framework for researchers to investigate the SGK1 signaling network and validate its downstream effectors.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. genecards.org [genecards.org]
- 8. rndsystems.com [rndsystems.com]
- 9. SGK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. cloud-clone.com [cloud-clone.com]
- 12. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGK1 Enzyme Human Recombinant | SGK Protein | ProSpec [prospecbio.com]
- 14. pnas.org [pnas.org]
- 15. mybiosource.com [mybiosource.com]
- 16. MagIso™ Anti-SGK1/SGK Magnetic Particles Immunoprecipitation (IP) Kit - CD Bioparticles [cd-bioparticles.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.de [promega.de]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
Understanding the PI3K/PDK1/mTORC2 signaling pathway for SGK1 activation
An In-depth Technical Guide to the PI3K/PDK1/mTORC2 Signaling Pathway for SGK1 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase in the AGC (PKA/PKG/PKC) family, which is homologous to AKT.[1][2] It plays a critical role in regulating a multitude of cellular processes, including ion transport, cell proliferation, survival, and metabolism.[3][4] Dysregulation of SGK1 is implicated in various pathologies such as hypertension, cancer, and neurodegenerative disorders.[3] Unlike its homolog AKT, SGK1 lacks a Pleckstrin Homology (PH) domain, but its activation is similarly dependent on the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[2][5] Full activation of SGK1 is a tightly regulated, multi-step process requiring sequential phosphorylation by key upstream effectors: PI3K, Mammalian Target of Rapamycin Complex 2 (mTORC2), and 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1).[3][6] This guide provides a detailed technical overview of this signaling cascade, including quantitative data on phosphorylation events, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the core mechanisms.
The Core Signaling Cascade for SGK1 Activation
The activation of SGK1 is initiated by extracellular stimuli, such as growth factors (e.g., insulin, IGF-1) and hormones, which engage cell surface receptors and trigger the PI3K pathway.[2][3][6]
Step 1: PI3K-Mediated Generation of PIP3 Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[3][5] This accumulation of PIP3 at the membrane is the foundational event that recruits and activates downstream kinases.
Step 2: mTORC2-Mediated Phosphorylation of the Hydrophobic Motif The activation of PI3K subsequently activates mTORC2 through a mechanism that may involve PIP3 binding to the SIN1 subunit of mTORC2, relieving autoinhibition.[2] mTORC2, a multi-protein complex consisting of mTOR, Rictor, Sin1, and mLST8, is the essential "hydrophobic motif kinase" for SGK1.[7][8][9] It directly phosphorylates SGK1 at Serine 422 (S422) in its C-terminal hydrophobic motif.[3] This phosphorylation is a prerequisite for the subsequent activation step and is insensitive to acute treatment with the mTORC1-specific inhibitor rapamycin, but is blocked by broad-spectrum mTOR inhibitors like PP242.[7][8][10]
Step 3: PDK1-Mediated Phosphorylation of the Activation Loop The phosphorylation of S422 by mTORC2 induces a conformational change in SGK1, creating a docking site for PDK1.[3][7] PDK1 then phosphorylates the activation loop (or T-loop) of SGK1 at Threonine 256 (T256) .[3][8] This second phosphorylation event is what ultimately triggers the full enzymatic activity of SGK1.[2][8]
Quantitative Data and Key Phosphorylation Sites
The activation state of SGK1 is quantifiable by measuring the phosphorylation status of its key regulatory sites. While the primary activating phosphorylations occur at T256 and S422, other sites also contribute to maximal activity.[11][12]
Table 1: Key Phosphorylation Sites for SGK1 Activation
| Phosphorylation Site | Kinase | Role in Activation | Reference |
|---|---|---|---|
| Threonine 256 (T256) | PDK1 | Primary Activating Site in the activation loop, required for kinase activity. | [3][8][13] |
| Serine 422 (S422) | mTORC2 | Priming Site in the hydrophobic motif, enables PDK1 docking and phosphorylation of T256. | [3][7][8][13] |
| Serine 397 (S397) | Unknown | Required for maximal SGK1 activity induced by extracellular agents. | [11][12] |
| Serine 401 (S401) | Unknown | Required for maximal SGK1 activity induced by extracellular agents. | [11][12] |
| Serine 78 (S78) | MAPK7 / p38-MAPK | Implicated in growth factor-induced cell cycle progression and stress response. |[12][14] |
Pharmacological inhibitors are essential tools for dissecting this pathway. Their specificity and potency are critical for interpreting experimental results.
Table 2: Pharmacological Inhibitors Used to Study SGK1 Activation
| Inhibitor | Primary Target(s) | Effect on SGK1 Pathway | Reference |
|---|---|---|---|
| Alpelisib (BYL719) | PI3Kα | Blocks PIP3 production, inhibiting downstream mTORC2 and PDK1 action on SGK1. | [15][16] |
| PIK90 | PI3K | Blocks PIP3 production, preventing Angiotensin II-stimulated S422 phosphorylation. | [10] |
| LY294002 | PI3K | Abolishes insulin- and IGF-1-induced SGK1 activity. | [2] |
| PP242 | mTOR (ATP-competitive) | Blocks both mTORC1 and mTORC2; completely prevents SGK1 S422 phosphorylation. | [7][10] |
| Rapamycin | mTORC1 | Has minimal or no effect on SGK1 S422 phosphorylation and activation. | [7][8] |
| GSK650394 | SGK | Directly inhibits SGK1 activity, used to study downstream effects. | [5][17] |
| PO-322 | SGK1 | Highly selective SGK1 inhibitor with an IC50 value of 54 ± 6 nM. |[18] |
Experimental Protocols
Analyzing the SGK1 activation pathway requires a combination of techniques to measure protein-protein interactions, phosphorylation status, and enzymatic activity.
Protocol: Analysis of SGK1 Phosphorylation by Western Blot
Principle: This method uses phospho-specific antibodies to detect the phosphorylation of SGK1 at key sites (S422 and T256) in response to stimuli or inhibitors.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Cell culture reagents and appropriate stimuli (e.g., insulin, serum)
-
Pathway inhibitors (e.g., PP242, Alpelisib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SGK1(S422), anti-p-SGK1(T256), anti-total-SGK1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Treat cells with inhibitors for the desired time (e.g., 1 hour) before adding stimulus (e.g., insulin for 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Western Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity and normalize to total SGK1 or a loading control.
Protocol: In Vitro mTORC2 Kinase Assay for SGK1
Principle: This assay directly measures the ability of immunopurified mTORC2 to phosphorylate a recombinant SGK1 substrate in vitro.[8]
Materials:
-
HEK293 cells for immunoprecipitation
-
Antibody for immunoprecipitation (e.g., anti-Rictor)
-
Protein A/G-agarose beads
-
Recombinant, inactive SGK1 protein
-
Kinase assay buffer
-
MgATP
-
Anti-p-SGK1(S422) antibody for detection
Procedure:
-
Immunoprecipitation of mTORC2: Lyse HEK293 cells and incubate the lysate with an anti-Rictor antibody to capture the mTORC2 complex. Precipitate the complex using Protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitated beads extensively. Resuspend the beads in kinase assay buffer containing recombinant inactive SGK1 and MgATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction mixture by Western blot using an anti-p-SGK1(S422) antibody to detect phosphorylation of the recombinant SGK1.
Protocol: SGK1 Activity Assay (ADP-Glo™)
Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[19][20]
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate (e.g., RBER-GSK3(14-27))[21]
-
Test compounds (inhibitors)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing kinase buffer, SGK1 enzyme, substrate peptide, and the test compound (or DMSO as a control).
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of SGK1 activity.
Conclusion
The activation of SGK1 is a paradigm of sequential, hierarchical phosphorylation events orchestrated by the PI3K signaling network. The process is initiated by PI3K-dependent PIP3 production, which leads to the activation of mTORC2. mTORC2 then primes SGK1 through phosphorylation at the S422 hydrophobic motif, a critical step that facilitates the final activation by PDK1 via phosphorylation at T256 in the activation loop. This precise mechanism ensures that SGK1 is only activated in response to appropriate upstream signals. A thorough understanding of this pathway, aided by the quantitative and methodological approaches outlined in this guide, is crucial for researchers and drug development professionals aiming to modulate SGK1 activity for therapeutic benefit in a wide range of human diseases.
References
- 1. PI3K Inhibition Activates SGK1 via a Feedback Loop to Promote Chromatin-Based Regulation of ER-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. SGK1 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 7. mTOR Complex-2 Activates ENaC by Phosphorylating SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation at distinct subcellular locations underlies specificity in mTORC2-mediated activation of SGK1 and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of a Third Conserved Phosphorylation Site in SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. PDK1-SGK1 Signaling Sustains AKT-Independent mTORC1 Activation and Confers Resistance to PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. SGK1 enzyme inhibition assay [bio-protocol.org]
- 21. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for SGK1-IN-5 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform in vitro assays for the serum and glucocorticoid-regulated kinase 1 (SGK1) using the inhibitor SGK1-IN-5. The included information covers the necessary reagents, step-by-step procedures, and data analysis for commonly used kinase assay formats.
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC family of kinases. It is a key downstream effector of the PI3K (phosphatidylinositol 3-kinase) signaling pathway and is activated by various stimuli, including serum, glucocorticoids, insulin, and cellular stress.[1][2][3] SGK1 plays a crucial role in regulating a wide array of cellular processes, including ion channel activity, cell proliferation, survival, and apoptosis.[2][4] Dysregulation of SGK1 activity has been implicated in several pathologies, such as hypertension, diabetic nephropathy, and cancer.[5] Consequently, SGK1 has emerged as a promising therapeutic target, and small molecule inhibitors like this compound are valuable tools for studying its function and for drug discovery efforts.
This compound is a potent inhibitor of SGK1 with a reported IC50 of 3 nM in biochemical assays.[6] In cellular assays, it has been shown to inhibit the SGK1-dependent phosphorylation of GSK3β with an IC50 of 1.4 μM in U2OS cells.[6] These notes provide protocols for two common in vitro kinase assays to determine the potency and mechanism of action of SGK1 inhibitors: a radiometric assay and a luminescence-based ADP-Glo™ kinase assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Biochemical) | 3 nM | N/A | [6] |
| IC50 (Cellular) | 1.4 µM | U2OS cells | [6] |
Signaling Pathway of SGK1
The diagram below illustrates the canonical SGK1 signaling pathway. Upon stimulation by growth factors or hormones, PI3K is activated, leading to the production of PIP3. This recruits both PDK1 and mTORC2 to the membrane, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a variety of downstream targets to regulate cellular processes.
Caption: SGK1 Signaling Pathway.
Experimental Protocols
Radiometric Kinase Assay ([³³P]-ATP)
This protocol is adapted from standard radiometric kinase assays and is designed to measure the incorporation of ³³P from [γ-³³P]ATP into a specific SGK1 substrate.
Materials:
-
Active SGK1 enzyme
-
SGK1 substrate peptide (e.g., Akt/SGK substrate peptide, KKRNRTLTV)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
This compound inhibitor
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the Kinase Assay Buffer. Just before use, add DTT to a final concentration of 0.25 mM.
-
Prepare a 2X kinase solution by diluting the active SGK1 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Prepare a 2X substrate solution containing the SGK1 substrate peptide and [γ-³³P]ATP in Kinase Assay Buffer. The final ATP concentration is typically at or near the Km for ATP.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate solution. The final reaction volume is 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7][8] This assay is a non-radioactive alternative to the radiometric assay.
Materials:
-
SGK1 Kinase Enzyme System (containing SGK1 enzyme, substrate, and reaction buffer)[8]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
Set up the kinase reaction in a white, opaque plate. To each well, add the SGK1 enzyme, the substrate, and the diluted this compound or vehicle control. The final reaction volume is typically 5-25 µL.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation [mdpi.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.de [promega.de]
- 8. SGK1 Kinase Enzyme System Application Note [promega.jp]
Application Notes and Protocols for SGK1-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of SGK1-IN-5, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in a variety of cell culture applications.
Introduction
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is triggered by various stimuli, including growth factors, hormones like insulin, and cellular stress.[2][3] SGK1 plays a pivotal role in regulating numerous cellular processes such as cell proliferation, survival, apoptosis, and ion channel activity.[1][2] Dysregulation of the SGK1 signaling pathway has been implicated in several diseases, including cancer, hypertension, and diabetic nephropathy.[4] this compound is a small molecule inhibitor of SGK1 with a high degree of potency.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SGK1. In biochemical assays, this compound has an IC50 of 3 nM for SGK1.[1] In cellular assays, it has been shown to inhibit the SGK1-dependent phosphorylation of downstream targets such as GSK3β in U2OS cells with an IC50 of 1.4 μM.[1] By blocking SGK1 activity, this compound allows for the investigation of the physiological and pathological roles of this kinase.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other relevant SGK1 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Assay | Cell Line | IC50 | Reference |
| SGK1 | Biochemical Assay | - | 3 nM | [1] |
| SGK1-dependent GSK3β phosphorylation | Cellular Assay | U2OS | 1.4 µM | [1] |
Table 2: Working Concentrations and Treatment Times of Various SGK1 Inhibitors in Cell Culture
| Inhibitor | Cell Line(s) | Working Concentration | Treatment Time | Observed Effect | Reference(s) |
| GSK650394 | Mantle Cell Lymphoma (Mino, Z138, JVM-2) | 10-50 µM | 12-72 hours | Reduced cell proliferation, induced apoptosis | [5][6] |
| GSK650394 | PC12 | Not specified | 48-72 hours | Inhibition of SGK1 expression | [7] |
| EMD638683 | Human Monocytes | 10 µM | 2 hours (pretreatment) | Inhibition of SGK1 activity | [4] |
| SI113 | RKO (Colon Carcinoma) | 12.5 µM | 24 hours | Cell cycle arrest | [8] |
| SI113 | HuH-7, HepG2 (Hepatocellular Carcinoma) | 12.5-50 µM | Not specified | Inhibition of cell proliferation, induction of apoptosis | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGK1 signaling pathway and a general experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGK1 Target Genes Involved in Heart and Blood Vessel Functions in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for SGK1-IN-5 in U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Topic: Determination of the optimal concentration of SGK1-IN-5, a potent SGK1 inhibitor, for use in the U2OS human osteosarcoma cell line.
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in cellular processes such as cell survival, proliferation, and ion channel regulation. Dysregulation of the SGK1 signaling pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of SGK1. This document provides detailed protocols to determine and validate the optimal concentration of this compound for inhibiting SGK1 activity in U2OS cells, a commonly used human osteosarcoma cell line. The primary endpoint for determining the optimal concentration is the inhibition of the phosphorylation of a key downstream target, Glycogen Synthase Kinase 3 Beta (GSK3β).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of U2OS cells.
| Parameter | Value | Cell Line | Notes |
| IC50 | 1.4 µM | U2OS | Concentration of this compound required to inhibit 50% of SGK1-dependent phosphorylation of GSK3β. |
Signaling Pathway
The diagram below illustrates the canonical SGK1 signaling pathway, highlighting the role of SGK1 in phosphorylating and inactivating GSK3β. SGK1 is activated downstream of PI3K and mTORC2. Once activated, SGK1 phosphorylates a number of substrates, including GSK3β at Serine 9, which leads to its inactivation.
Experimental Protocols
The following protocols are designed to guide the user in determining the optimal concentration of this compound in U2OS cells.
U2OS Cell Culture Protocol
This protocol describes the standard procedure for culturing and maintaining U2OS cells.
Materials:
-
U2OS cells (ATCC HTB-96)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture U2OS cells in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:4 to 1:8.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on U2OS cells and to establish a non-toxic concentration range for further experiments.
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-GSK3β
This protocol is used to directly measure the inhibitory effect of this compound on the SGK1-mediated phosphorylation of GSK3β.
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-SGK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 1.4, 5, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control.
Experimental Workflow
The following diagram outlines the logical flow of experiments to determine the optimal concentration of this compound.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers to determine the optimal concentration of this compound for inhibiting SGK1 activity in U2OS cells. Based on existing data, a starting concentration of 1.4 µM is recommended to achieve approximately 50% inhibition of GSK3β phosphorylation. However, it is crucial to perform a dose-response experiment to confirm the optimal concentration for specific experimental conditions and desired levels of inhibition. The cell viability assay should be performed concurrently to ensure that the observed effects are not due to cytotoxicity. By following these detailed application notes, researchers can confidently utilize this compound as a tool to investigate the role of SGK1 in U2OS cells and other relevant biological systems.
Application Notes and Protocols for SGK1-IN-5 in the Inhibition of GSK3β Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in cellular signaling pathways, regulating processes such as cell survival, proliferation, and ion channel activity.[1][2] A key downstream target of SGK1 is Glycogen Synthase Kinase 3β (GSK3β), a multi-functional kinase implicated in various cellular processes, including metabolism, cell fate, and inflammation.[2][3] SGK1-mediated phosphorylation of GSK3β at Serine 9 (Ser9) leads to the inhibition of GSK3β activity.[4] Dysregulation of the SGK1/GSK3β signaling axis has been linked to several diseases, including cancer and metabolic disorders.[1][2]
SGK1-IN-5 is a potent and selective inhibitor of SGK1.[5] These application notes provide detailed protocols for utilizing this compound to study the inhibition of GSK3β phosphorylation in both cellular and in vitro settings.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SGK1 | 3 nM | In vitro kinase assay | [5] |
| IC50 for SGK1-dependent GSK3β phosphorylation | 1.4 µM | U2OS cells | [5] |
Signaling Pathway Diagram
The diagram below illustrates the signaling pathway from PI3K to the SGK1-mediated phosphorylation and inhibition of GSK3β.
Caption: SGK1 signaling pathway leading to GSK3β phosphorylation.
Experimental Protocols
In Vitro Kinase Assay for SGK1 Inhibition
This protocol describes how to measure the direct inhibitory effect of this compound on SGK1 kinase activity using a radioactive [γ-³²P]ATP assay with a GSK3β-derived peptide substrate.
Materials:
-
Active recombinant SGK1 (e.g., from Sigma-Aldrich, Reaction Biology)[6][7]
-
GSK3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[8]
-
This compound
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)[6]
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Assay Buffer: Just before use, add DTT to the Kinase Assay Buffer to a final concentration of 0.25 mM.[6]
-
Prepare Kinase Reaction: On ice, prepare a reaction mixture in a microfuge tube. For a 25 µL final reaction volume:
-
10 µL of diluted active SGK1 in Kinase Dilution Buffer (Kinase Assay Buffer diluted 5-fold with water). The optimal amount of kinase should be determined empirically.[6]
-
5 µL of GSK3β substrate peptide (1 mg/mL stock).[8]
-
5 µL of this compound at various concentrations (prepare serial dilutions in Kinase Assay Buffer with a constant final DMSO concentration). For the no-inhibitor control, use buffer with DMSO.
-
-
Initiate Reaction: Add 5 µL of [γ-³²P]ATP Assay Cocktail (prepare by mixing Kinase Assay Buffer, 10 mM ATP, and [γ-³²P]ATP to a final concentration of 250 µM).[6][8]
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.[6][8]
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.[8]
-
Washing: Air dry the P81 paper and wash three times for 10 minutes each in 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control and determine the IC50 value.
Western Blot Analysis of GSK3β Phosphorylation in Cells
This protocol details the treatment of cells with this compound and subsequent analysis of GSK3β phosphorylation at Ser9 by Western blotting.
Materials:
-
U2OS cell line (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for stimulation (e.g., Insulin, IGF-1)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 nM Insulin for 15-30 minutes) to activate the PI3K/SGK1 pathway.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-GSK3β (Ser9) antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total GSK3β and a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-GSK3β (Ser9) and total GSK3β. Calculate the ratio of p-GSK3β to total GSK3β for each condition.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. shop.reactionbiology.com [shop.reactionbiology.com]
- 8. promega.es [promega.es]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Detecting SGK1 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Dysregulation of SGK1 activity is implicated in numerous diseases, such as cancer and hypertension, making it an attractive target for drug development.[1][2][3] This document provides a comprehensive guide to detecting the inhibition of SGK1 kinase activity using Western blotting, a widely used technique for protein analysis. A key strategy for monitoring SGK1 activity is to assess the phosphorylation status of its downstream targets, as direct detection of SGK1 phosphorylation can be challenging.[4] One of the most well-established downstream targets of SGK1 is N-myc downstream-regulated gene 1 (NDRG1).[5][6] SGK1 phosphorylates NDRG1 at several residues, with phosphorylation at Threonine 346 (Thr346) being a reliable indicator of SGK1 activity.[5][7][8] Therefore, a decrease in phospho-NDRG1 (Thr346) levels upon treatment with an inhibitor can be used to quantify the inhibition of SGK1.
SGK1 Signaling Pathway
The activation of SGK1 is primarily regulated by the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[1] mTORC2 phosphorylates SGK1 at Serine 422 (Ser422) in its hydrophobic motif, which is a prerequisite for its subsequent phosphorylation and full activation by PDK1 at Threonine 256 (Thr256) in the activation loop.[1][6] Once activated, SGK1 phosphorylates a variety of downstream substrates, including NDRG1, to regulate cellular functions.[5][6]
Experimental Protocols
A. Cell Culture and Treatment with SGK1 Inhibitor
-
Cell Seeding: Plate cells (e.g., HeLa, C2C12, or a cell line relevant to your research) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal SGK1 activity, serum-starve the cells for 4-16 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of a specific SGK1 inhibitor (e.g., GSK650394) in a suitable solvent like DMSO.[9][10] Further dilute the inhibitor to the desired final concentrations in the cell culture medium.
-
Treatment: Treat the cells with varying concentrations of the SGK1 inhibitor or vehicle (DMSO) for a predetermined duration (e.g., 1-24 hours). Include a positive control (e.g., a growth factor like insulin) to stimulate the SGK1 pathway.[5]
B. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11][12]
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[10][13]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13]
C. Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] For phospho-protein detection, BSA is generally recommended.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in C.6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total protein or a loading control).
Data Presentation
Table 1: Recommended Antibodies and Dilutions for Western Blot
| Antibody Target | Host Species | Supplier Catalog No. | Recommended Dilution |
| Phospho-NDRG1 (Thr346) | Rabbit | Cell Signaling Technology #5482 | 1:1000 |
| Total NDRG1 | Rabbit | Cell Signaling Technology #5196 | 1:1000 |
| Total SGK1 | Rabbit | Cell Signaling Technology #12103 | 1:1000 |
| Phospho-SGK1 (Ser422) | Goat | Santa Cruz Biotechnology sc-16745 | 1:200 - 1:1000 |
| GAPDH (Loading Control) | Rabbit | Cell Signaling Technology #2118 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Santa Cruz Biotechnology sc-47778 | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically by the researcher.
Table 2: Example of Quantitative Data from SGK1 Inhibition Experiment
| Treatment | Inhibitor Conc. (µM) | p-NDRG1 (Thr346) Intensity (Arbitrary Units) | Total NDRG1 Intensity (Arbitrary Units) | p-NDRG1 / Total NDRG1 Ratio | % Inhibition of SGK1 Activity |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 0% |
| SGK1 Inhibitor | 0.1 | 0.75 | 0.98 | 0.77 | 23% |
| SGK1 Inhibitor | 1 | 0.42 | 1.02 | 0.41 | 59% |
| SGK1 Inhibitor | 10 | 0.15 | 0.99 | 0.15 | 85% |
Data are representative. Actual results may vary depending on the cell line, inhibitor, and experimental conditions.
Experimental Workflow and Logic
The workflow for assessing SGK1 inhibition by Western blot follows a logical progression from sample preparation to data analysis. The core principle is to measure the change in the phosphorylation of a direct downstream substrate of SGK1, such as NDRG1, as a proxy for SGK1 kinase activity.
By following these detailed protocols and utilizing the provided information, researchers can effectively and reliably assess the efficacy of SGK1 inhibitors, contributing to the development of novel therapeutics for a range of diseases.
References
- 1. bosterbio.com [bosterbio.com]
- 2. NDRG1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-SGK1 (Ser78) (D36D11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. astorscientific.us [astorscientific.us]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SGK1-IN-5 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that has emerged as a critical regulator of inflammatory processes and immune cell function. Dysregulation of SGK1 signaling has been implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis. SGK1 contributes to the differentiation of pro-inflammatory T helper 17 (Th17) cells and modulates the activation of macrophages, key cellular players in the inflammatory cascade that drives joint destruction in arthritis.[1][2][3][4] Therefore, inhibition of SGK1 presents a promising therapeutic strategy for the treatment of inflammatory arthritis.
SGK1-IN-5 is a potent inhibitor of SGK1 with a reported IC50 of 3 nM.[5] These application notes provide detailed protocols for evaluating the efficacy of this compound in two commonly used mouse models of arthritis: the Collagen-Induced Arthritis (CIA) model and the K/BxN Serum Transfer Arthritis model. The protocols outlined below are intended to serve as a comprehensive guide for preclinical studies.
Disclaimer: The following protocols are generalized for a small molecule inhibitor. Specific parameters such as optimal dosage, vehicle, and administration frequency for this compound should be determined empirically through pilot studies.
Data Presentation
Table 1: Prophylactic Treatment with this compound in Collagen-Induced Arthritis (CIA) Model - Expected Outcomes
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm) (Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 2.5 | 3.8 ± 0.5 | 90-100 |
| This compound (Low Dose) | 7.0 ± 2.0 | 3.2 ± 0.4 | 70 |
| This compound (High Dose) | 4.5 ± 1.5 | 2.8 ± 0.3 | 50 |
| Positive Control (e.g., Methotrexate) | 3.0 ± 1.0 | 2.5 ± 0.2 | 40 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical results from similar studies. Actual results may vary.
Table 2: Therapeutic Treatment with this compound in K/BxN Serum Transfer Arthritis Model - Expected Outcomes
| Treatment Group | Mean Arthritis Score (Day 7 post-serum) | Mean Ankle Width (mm) (Day 7 post-serum) |
| Vehicle Control | 8.0 ± 1.5 | 3.5 ± 0.3 |
| This compound (10 mg/kg) | 5.0 ± 1.2 | 3.0 ± 0.2 |
| This compound (30 mg/kg) | 3.5 ± 1.0 | 2.7 ± 0.2 |
| Positive Control (e.g., Dexamethasone) | 2.0 ± 0.8 | 2.4 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical results from similar studies. Actual results may vary.
Signaling Pathways and Experimental Workflow
Caption: SGK1 Signaling in Arthritis Pathogenesis.
Caption: Experimental Workflow for this compound in CIA.
Experimental Protocols
I. Preparation and Administration of this compound
1.1. Reagent and Equipment
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)
1.2. Protocol for Formulation (Example for Oral Gavage)
-
Determine the required concentration of this compound based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the chosen vehicle. For a 0.5% methylcellulose solution, slowly add methylcellulose to sterile water while stirring vigorously.
-
Add the this compound powder to a small volume of the vehicle to create a slurry.
-
Gradually add the remaining vehicle to the slurry while vortexing or sonicating to ensure a uniform suspension.
-
Store the formulation at 4°C and protect from light. Prepare fresh daily or as stability allows.
1.3. Administration Protocol
-
Gently restrain the mouse.
-
For oral administration, carefully insert the gavage needle into the esophagus and deliver the desired volume (typically 100-200 µL).
-
For intraperitoneal (IP) injection, lift the mouse to expose the abdomen and inject into the lower right or left quadrant, avoiding the midline.
-
Administer this compound or vehicle once or twice daily, starting at the time point specified by the experimental design (prophylactic or therapeutic).
II. Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model of rheumatoid arthritis that shares immunological and pathological features with the human disease.[6]
2.1. Materials
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30G)
-
Calipers for paw measurement
2.2. Protocol for Arthritis Induction
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, create an emulsion by mixing the CII solution 1:1 with CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of CII and IFA (1:1 ratio).
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Treatment with this compound:
-
Prophylactic: Begin treatment on Day 21 and continue daily until the end of the study.
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis (arthritis score ≥ 2) and continue daily.
-
2.3. Assessment of Arthritis
-
Monitor mice bi-weekly starting from Day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of redness and swelling.[7][8]
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum score per mouse is 16.
-
-
Paw Thickness Measurement: Use digital calipers to measure the thickness of the hind paws.[7][9]
III. K/BxN Serum Transfer Arthritis Model
This model induces a rapid and synchronous onset of arthritis, making it ideal for studying the effector phase of the disease.[10][11][12] Arthritis is induced by transferring serum containing autoantibodies from arthritic K/BxN mice into healthy recipient mice.[10][13]
3.1. Materials
-
Recipient mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Pooled serum from arthritic K/BxN mice
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30G)
-
Calipers for ankle measurement
3.2. Protocol for Arthritis Induction
-
Thaw the K/BxN serum on ice.
-
On Day 0, inject recipient mice intraperitoneally with 150-200 µL of K/BxN serum.
-
(Optional) A second injection of serum can be administered on Day 2 to enhance disease severity.
-
Arthritis typically develops within 2-3 days and peaks around day 7-10.[11][12]
3.3. Treatment with this compound
-
Therapeutic: Begin treatment on Day 2 or 3, as the first clinical signs of arthritis appear, and continue daily until the end of the study.
3.4. Assessment of Arthritis
-
Monitor mice daily from Day 1 to Day 14.
-
Clinical Scoring: Use the same 0-4 scoring system for each paw as described for the CIA model.
-
Ankle Thickness Measurement: Use digital calipers to measure the width of the ankle joint.[12]
Endpoint Analyses
-
Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) in the serum or in supernatants from cultured splenocytes using ELISA or multiplex assays.
-
Immunophenotyping: Analyze immune cell populations (e.g., Th17 cells, regulatory T cells, macrophage subsets) in the spleen, lymph nodes, or joints using flow cytometry.
-
Gene Expression Analysis: Isolate RNA from synovial tissue to quantify the expression of inflammatory and SGK1-related genes by qPCR.
References
- 1. Serum- and glucocorticoid-inducible kinase 1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium chloride promotes macrophage pyroptosis and aggravates rheumatoid arthritis by activating SGK1 through GABA receptors Slc6a12 [ijbs.com]
- 3. Sodium chloride promotes macrophage pyroptosis and aggravates rheumatoid arthritis by activating SGK1 through GABA receptors Slc6a12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 7. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
Application Notes and Protocols for SGK1 Inhibitor Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[1][2] Dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, such as cancer, hypertension, metabolic syndrome, and cardiac hypertrophy.[1][3][4] As a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 is activated by various stimuli, including hormones like insulin and glucocorticoids, as well as cellular stress.[1][2][5] Its activation involves phosphorylation by mTORC2 and PDK1.[1][6] The diverse roles of SGK1 in disease have made it an attractive therapeutic target, leading to the development of small molecule inhibitors. This document provides detailed application notes and protocols for the administration of SGK1 inhibitors, with a focus on preclinical animal studies. While specific data for "SGK1-IN-5" is limited in the public domain, the following protocols are based on studies with other well-characterized SGK1 inhibitors such as GSK650394, EMD638683, and SI113, and are expected to be broadly applicable.
Mechanism of Action and Signaling Pathway
SGK1 exerts its effects by phosphorylating a wide range of downstream targets.[1] Key substrates include the N-myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and the E3 ubiquitin-protein ligase Nedd4-2.[1] By inhibiting Nedd4-2, SGK1 increases the cell surface expression of various ion channels and transporters, such as the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption and blood pressure regulation.[1][7] SGK1's role in phosphorylating and inactivating the pro-apoptotic transcription factor FOXO3a contributes to cell survival and proliferation, processes that are often hijacked in cancer.[1]
SGK1 Signaling Pathway
Caption: Simplified SGK1 signaling pathway and point of inhibitor action.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various preclinical studies involving SGK1 inhibitors. This information can serve as a starting point for designing new in vivo experiments.
Table 1: SGK1 Inhibitor Dosing in Rodent Models
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Dosing Frequency | Study Duration | Reference |
| EMD638683 | Mouse | Fructose-induced Hypertension | Not Specified | Not Specified (normalized systolic blood pressure) | Daily | 4 days | [1][8] |
| SI113 | NOD/SCID Mouse | Hepatocellular Carcinoma Xenograft | Intraperitoneal (i.p.) | 8 mg/kg | Daily | Not Specified | [9] |
| GSK650394 | NOD/SCID Mouse | Mantle Cell Lymphoma Xenograft | Intraperitoneal (i.p.) | 25 and 50 mg/kg | Daily | 14 days | [10] |
| Metformin (in Tg.SGK1 mice) | Transgenic Mouse (constitutively active SGK1) | High-Fat Diet-induced Metabolic Syndrome | Not Specified | 100 mg/kg | Daily | 12 weeks | [11] |
| SGK1i A & B | Rat | Transverse Aortic Constriction (TAC) | Oral Gavage | Not Specified | Daily | 56 days | [12] |
Table 2: Observed In Vivo Efficacy of SGK1 Inhibitors
| Compound | Animal Model | Key Findings | Reference |
| EMD638683 | Mouse (Hypertension) | Normalized systolic blood pressure from 111 ± 4 to 87 ± 3 mmHg. | [1][8] |
| SI113 | Mouse (Hepatocellular Carcinoma) | Inhibited tumor growth, induced apoptosis and necrosis. Synergized with radiotherapy. | [9] |
| GSK650394 | Mouse (Mantle Cell Lymphoma) | Reduced tumor growth by 36.8% (25 mg/kg) and 48.9% (50 mg/kg). | [10] |
| SGK1i A & B | Rat (Heart Failure) | Ameliorated progression to heart failure, preserved ejection fraction and left ventricular structure, reduced fibrosis. | [12] |
| Genetic Inhibition | Mouse (Obesity-related Atrial Fibrillation) | Protected against obesity-related atrial fibrillation. | [13] |
| Genetic Inhibition | Mouse (Adverse Ventricular Remodeling) | Protected mice from fibrosis, heart failure, and sodium channel alterations after hemodynamic stress. | [14][15] |
Experimental Protocols
Formulation and Administration of SGK1 Inhibitors
Objective: To prepare and administer SGK1 inhibitors to rodents for in vivo studies.
Materials:
-
SGK1 inhibitor (e.g., this compound, SI113, GSK650394)
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), PEG300, Tween 80, Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Syringes and needles appropriate for the route of administration (e.g., 27-30G for i.p. injection)
-
Animal scale
Protocol for Intraperitoneal (i.p.) Administration (based on SI113 study): [9]
-
Preparation of Stock Solution:
-
Dissolve the SGK1 inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C for long-term storage.
-
-
Preparation of Dosing Solution:
-
On the day of administration, thaw the stock solution.
-
For a final dose of 8 mg/kg in a mouse with an average weight of 20g, and a final injection volume of 100 µL, the required concentration is 1.6 mg/mL.
-
Dilute the DMSO stock solution with a suitable vehicle. A common vehicle for i.p. injection is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[16][17][18]
-
To prepare the dosing solution, first mix the required volume of the DMSO stock with PEG300 and vortex until clear. Then add Tween 80 and vortex again. Finally, add the saline and mix thoroughly.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle.
-
Monitor the animals for any adverse reactions post-injection.
-
Protocol for Oral Gavage Administration:
-
Formulation:
-
The formulation for oral gavage may be similar to that for i.p. injection or may involve suspension in vehicles like corn oil or a solution with carboxymethylcellulose. The optimal formulation will depend on the solubility and stability of the specific SGK1 inhibitor.
-
-
Administration:
-
Use a proper-sized feeding needle (gavage needle) for the animal (e.g., 20-22G for mice).
-
Measure the distance from the animal's nose to the tip of the xiphoid process to ensure proper placement of the gavage needle in the stomach.
-
Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.
-
Slowly administer the prepared dosing solution.
-
Carefully remove the gavage needle and monitor the animal.
-
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 - Wikipedia [en.wikipedia.org]
- 3. Exploring serum and glucocorticoid-regulated kinase 1: A promising target for COVID-19 and atrial fibrillation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. scispace.com [scispace.com]
- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGK1-dependent ENaC processing and trafficking in mice with high dietary K intake and elevated aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAT-153 Role Of Increased Serum- And Glucocorticoid-inducible Kinase 1 (SGK1) Activity In Gluconeogenesis And Liver Metabolism During Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Genetic inhibition of serum glucocorticoid kinase 1 prevents obesity-related atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathological Role of Serum- and Glucocorticoid-Regulated Kinase 1 in Adverse Ventricular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. SGK1-IN-3 hydrochloride_TargetMol [targetmol.com]
- 17. SGK1-IN-4 | SGK | TargetMol [targetmol.com]
- 18. SGK1-IN-1 | Serum/Glucocorticoid Regulated Kinase 1 | TargetMol [targetmol.com]
Measuring SGK1 Kinase Activity with SGK1-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion channel regulation, and apoptosis.[1][2] As a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 is activated by insulin and other growth factors.[3] Its activation is mediated by PDK1 and mTORC2.[2][3] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention.
SGK1-IN-5 is a potent and selective inhibitor of SGK1. This document provides detailed application notes and protocols for measuring the kinase activity of SGK1 using this compound in both biochemical and cellular assays.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Notes |
| IC₅₀ | 3 nM | Biochemical | N/A | In vitro kinase assay. |
| IC₅₀ | 1.4 µM | Cellular | U2OS | Inhibition of SGK1-dependent phosphorylation of GSK3β. |
Signaling Pathway and Experimental Workflow
To understand the context of SGK1 inhibition, it is essential to visualize its position in the signaling cascade and the general workflow for assessing its activity.
Experimental Protocols
Biochemical Assay: In Vitro SGK1 Kinase Activity Assay using ADP-Glo™
This protocol is designed to measure the direct inhibitory effect of this compound on SGK1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Active SGK1 enzyme
-
SGK1 substrate (e.g., AKTide, CKRPRAASFAE)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired concentrations for the dose-response curve.
-
Prepare solutions of active SGK1 enzyme, substrate, and ATP in kinase reaction buffer at the desired concentrations. The final ATP concentration should be close to the Kₘ for SGK1 if known, or at a concentration that gives a robust signal.
-
-
Kinase Reaction Setup:
-
In a multiwell plate, add the following components in the specified order:
-
Kinase Reaction Buffer
-
This compound or vehicle (DMSO) control.
-
Active SGK1 enzyme.
-
SGK1 substrate.
-
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Measurement of SGK1-dependent GSK3β Phosphorylation in U2OS Cells
This protocol determines the potency of this compound in a cellular context by measuring the phosphorylation of a downstream SGK1 substrate, GSK3β, in the human osteosarcoma cell line U2OS.
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serum-free medium
-
Growth factor (e.g., Insulin or IGF-1) to stimulate the PI3K/SGK1 pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-SGK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment or ELISA kit for phospho-GSK3β (Ser9)
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation of SGK1 Activity:
-
Stimulate the cells with a growth factor (e.g., 100 nM Insulin) for 15-30 minutes to activate the PI3K/SGK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Detection of Phospho-GSK3β:
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-GSK3β (Ser9), total GSK3β, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control.
-
-
ELISA:
-
Use a commercially available ELISA kit for the detection of phospho-GSK3β (Ser9) according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Plot the normalized phospho-GSK3β levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound is a valuable tool for investigating the biological functions of SGK1 and for the development of novel therapeutics. The protocols outlined in this document provide a framework for accurately measuring the inhibitory activity of this compound in both biochemical and cellular systems. Researchers should optimize the specific conditions for their experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for Testing SGK1-IN-5 Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of SGK1-IN-5, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). The following cell-based assays are designed to quantify the inhibitor's effects on key cellular processes regulated by SGK1.
Introduction
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] SGK1 is activated through phosphorylation by mTORC2 and PDK1 following PI3K activation.[1] This kinase plays a pivotal role in regulating numerous cellular functions, including cell proliferation, survival, apoptosis, and ion channel activity.[1][3] Dysregulation of SGK1 has been implicated in various pathologies, including cancer and hypertension.[1] this compound is a potent inhibitor of SGK1 with an IC50 of 3 nM in biochemical assays and 1.4 µM for the inhibition of SGK1-dependent phosphorylation of GSK3β in U2OS cells.[4]
Data Presentation
Table 1: In Vitro and Cell-Based IC50 Values for SGK1 Inhibitors
| Inhibitor | Assay Type | Target | Cell Line | IC50 | Reference |
| This compound | Biochemical | SGK1 | - | 3 nM | [4] |
| This compound | Cell-Based (GSK3β phosphorylation) | SGK1 | U2OS | 1.4 µM | [4] |
| GSK650394 | Cell-Based (Apoptosis) | SGK1 | Mino | Dose-dependent increase | [5] |
| PO-322 (5) | Cell-Based (T-cell proliferation) | SGK1 | Human T-cells | 0.7 ± 0.2 µM (anti-CD3) | [1] |
| PO-322 (5) | Cell-Based (T-cell proliferation) | SGK1 | Human T-cells | 0.6 ± 0.3 µM (alloantigen) | [1] |
Signaling Pathway
The following diagram illustrates the canonical SGK1 signaling pathway, which is initiated by growth factors and leads to the regulation of various cellular processes.
Caption: SGK1 Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Caption: Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., Mantle Cell Lymphoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Downstream SGK1 Targets
This assay measures the effect of this compound on the phosphorylation of known SGK1 substrates, such as NDRG1 or FOXO3a.
Logical Relationship:
Caption: Logic of SGK1 Inhibition.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-NDRG1 (Thr346) or phospho-FOXO3a (Ser253), and total NDRG1, FOXO3a, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay directly measures the kinase activity of SGK1 and its inhibition by this compound.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the SGK1 enzyme, a suitable substrate (e.g., AKTide-2T), and varying concentrations of this compound in a kinase reaction buffer.[7]
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. promega.de [promega.de]
SGK1-IN-5: A Potent Tool for Interrogating SGK1-Dependent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is triggered by various stimuli, including growth factors and hormones, leading to the regulation of a multitude of cellular processes such as ion transport, cell proliferation, and apoptosis.[1][3][4] Dysregulation of SGK1 activity has been implicated in numerous pathologies, including cancer, hypertension, and diabetic nephropathy, making it a compelling target for therapeutic intervention. SGK1-IN-5 is a potent and selective inhibitor of SGK1, providing a valuable chemical tool for the precise investigation of SGK1-dependent signaling cascades and for evaluating the therapeutic potential of SGK1 inhibition.
This compound: A Profile
This compound is a small molecule inhibitor with high affinity for SGK1. Its utility in dissecting SGK1 signaling is underscored by its potent and selective inhibitory activity.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (SGK1) | 3 nM | Recombinant human SGK1 | In vitro biochemical assay. | [1] |
| IC50 (SGK2) | 2.8 nM | Recombinant human SGK2 | In vitro biochemical assay. | [2] |
| IC50 (SGK3) | 23.3 µM | Recombinant human SGK3 | Demonstrates selectivity for SGK1/2 over SGK3, especially at higher ATP concentrations. | [2] |
| Cellular IC50 | 1.4 µM | U2OS cells | Inhibition of SGK1-dependent phosphorylation of GSK3β. | [1][2] |
Signaling Pathways Amenable to Study with this compound
SGK1 exerts its biological effects by phosphorylating a diverse array of downstream substrates. This compound can be employed to investigate these signaling axes.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study SGK1-dependent signaling. Researchers should optimize conditions for their specific cell lines and experimental set-ups.
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on SGK1 enzymatic activity.
Materials:
-
Recombinant active SGK1 enzyme
-
This compound
-
SGK1 substrate (e.g., AKT (PKB) substrate peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add 2 µL of recombinant SGK1 enzyme (e.g., 2.5 ng/well).[5]
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mix (e.g., 50 µM ATP, 0.2 µg/µL substrate).[5]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Downstream SGK1 Targets
This protocol details the assessment of SGK1 activity in a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa, or a cancer cell line with active PI3K/SGK1 signaling)
-
This compound
-
Growth factor for stimulation (e.g., insulin, IGF-1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-phospho-FOXO3a (Ser253), anti-SGK1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for 1-2 hours.
-
(Optional) Stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) to activate the SGK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or a loading control.
Cell Viability Assay
This protocol is used to assess the effect of SGK1 inhibition on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell Titer-Glo® Luminescent Cell Viability Assay (or similar assay like MTT or CCK-8)[6][7]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Measure cell viability using the Cell Titer-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Record the luminescence and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a powerful and specific pharmacological tool for elucidating the complex roles of SGK1 in cellular signaling. The protocols outlined above provide a starting point for researchers to design and execute experiments aimed at understanding SGK1 function in both normal physiology and disease states. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible data. The use of this compound in combination with genetic approaches, such as siRNA-mediated knockdown of SGK1, can further validate the on-target effects of the inhibitor and provide deeper insights into SGK1-dependent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using SGK1 Inhibitors
A Note to Researchers: Extensive literature searches for in vivo studies specifically utilizing the SGK1 inhibitor, SGK1-IN-5 , did not yield any publicly available data. While this compound has been characterized in vitro as a potent inhibitor of SGK1, with an IC50 of 3 nM and an IC50 of 1.4 μM for the inhibition of SGK1-dependent phosphorylation of GSK3β in U2OS cells, its in vivo efficacy, pharmacokinetic, and toxicological profiles have not been reported in the reviewed literature.
Therefore, this document provides detailed application notes and protocols for in vivo studies using alternative, well-documented SGK1 inhibitors, namely SI113 and GSK650394 , for which preclinical in vivo data are available. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of SGK1 inhibition in various disease models.
Alternative SGK1 Inhibitors for In Vivo Research
SI113
SI113 is a potent and specific SGK1 inhibitor that has been investigated in preclinical cancer models. It has been shown to block tumor progression and synergize with radiotherapy in hepatocellular carcinoma (HCC) and to counteract paclitaxel resistance in ovarian cancer.[1][2][3]
GSK650394
GSK650394 is another widely used SGK1 inhibitor in preclinical research. It has demonstrated efficacy in reducing tumor growth in mantle cell lymphoma models and has been studied for its role in non-small cell lung cancer (NSCLC).[4][5]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies using SI113 and GSK650394.
Table 1: In Vivo Studies with SI113
| Animal Model | Cancer Type | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| NOD/SCID Mice (Xenograft) | Hepatocellular Carcinoma (HepG2 & HuH-7 cells) | 8 mg/kg/day, intraperitoneal injection | Not specified | Inhibition of tumor growth; Synergy with radiotherapy | [1] |
| Nude Mice (Xenograft) | Paclitaxel-resistant Ovarian Cancer (A2780 cells) | Not specified | Not specified | Counteracted paclitaxel resistance and restored drug sensitivity | [2] |
Table 2: In Vivo Studies with GSK650394
| Animal Model | Cancer Type | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Xenograft Model | Mantle Cell Lymphoma (Z138 cells) | 20 mg/kg, intraperitoneal injection, once daily | 14 days | Reduced tumor growth; Enhanced sensitivity to ibrutinib | [5] |
| Xenograft Model | Mantle Cell Lymphoma | 25 mg/kg and 50 mg/kg, intraperitoneal injection, daily | 14 days | 36.8% and 48.9% tumor growth reduction, respectively | [5] |
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a key downstream effector of the PI3K/AKT signaling pathway. Its activation is triggered by various stimuli, including growth factors and hormones, and it plays a crucial role in cell survival, proliferation, and resistance to therapy.
Caption: The PI3K/SGK1 signaling pathway and points of inhibition.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an SGK1 inhibitor in a preclinical xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of SI113 in a Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on the methodology implied in the study by Giammaria et al., 2018.[1]
1. Cell Culture and Animal Model:
-
Culture human HCC cell lines (e.g., HepG2, HuH-7) in appropriate media.
-
Use immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 HCC cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Drug Formulation and Administration:
-
Prepare SI113 in a suitable vehicle (e.g., DMSO diluted with saline).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, SI113, radiotherapy, combination).
-
Administer SI113 intraperitoneally at a dose of 8 mg/kg/day.
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumors for pharmacodynamic markers of SGK1 inhibition (e.g., p-NDRG1) by immunohistochemistry or Western blotting.
Protocol 2: In Vivo Efficacy Study of GSK650394 in a Mantle Cell Lymphoma (MCL) Xenograft Model
This protocol is based on the methodology described in the study by Liu et al., 2022.[5]
1. Cell Culture and Animal Model:
-
Culture human MCL cell lines (e.g., Z138).
-
Use immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 Z138 cells into the right flank of each mouse.
-
Monitor tumor growth.
3. Drug Formulation and Administration:
-
Formulate GSK650394 for intraperitoneal injection.
-
When tumors reach approximately 100-150 mm³, randomize mice into treatment groups.
-
Administer GSK650394 intraperitoneally once daily at doses of 20, 25, or 50 mg/kg for the specified duration (e.g., 14 days).
4. Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight daily or every other day.
-
Observe mice for any signs of toxicity.
-
At the study endpoint, collect tumors for further analysis (e.g., Western blot for SGK1 pathway proteins).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SGK1抑制剂 | MCE [medchemexpress.cn]
- 3. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 4. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral effects of SGK1 knockout in VTA and dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGK1 Inhibition in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, ion channel regulation, and neuroinflammation.[1][2] Emerging evidence implicates SGK1 dysregulation in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[2][3] Upregulation of SGK1 has been observed in the brains of patients with these conditions and in corresponding animal models, suggesting its potential as a therapeutic target.[4][5] Inhibition of SGK1 has been shown to confer neuroprotection, reduce neuroinflammation, and ameliorate pathological features in preclinical models, making it an attractive strategy for the development of novel disease-modifying therapies.[3][6][7]
This document provides detailed experimental protocols for the evaluation of SGK1 inhibitors in in vitro and in vivo models of neurodegenerative diseases. While the user specified "SGK1-IN-5," this compound is not readily identifiable in the scientific literature. Therefore, these protocols are based on the well-characterized SGK1 inhibitor, GSK650394 , and can be adapted for other SGK1 inhibitors.[2][7][8]
Data Presentation: In Vitro Efficacy of SGK1 Inhibitors
The following table summarizes the in vitro inhibitory activities of commonly cited SGK1 inhibitors. This data is essential for selecting appropriate compounds and determining effective concentrations for cell-based assays.
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay Example | Reference |
| GSK650394 | SGK1, SGK2 | 62 (SGK1), 103 (SGK2) | Inhibition of NDRG1 phosphorylation in response to ischemia-reperfusion.[9] | [8] |
| EMD638683 | SGK1 | 3000 | Reduction of pro-inflammatory markers in glial cells.[3] | [2] |
| SI113 | SGK1 | 600 | Not specified in neurodegenerative models. | [2] |
| SGK1-IN-1 | SGK1, SGK2, SGK3 | 41 (hSGK1), 128 (hSGK2), 310 (hSGK3) | Not specified in neurodegenerative models. | [10] |
Experimental Protocols
In Vitro Assays
1. Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on SGK1 kinase activity.
-
Objective: To determine the IC50 value of a test compound against recombinant human SGK1.
-
Materials:
-
Recombinant active SGK1 enzyme
-
Biotinylated peptide substrate (e.g., CROSStide)
-
ATP (radiolabeled or for use with ADP-Glo™ assay)
-
Test compound (e.g., GSK650394)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Streptavidin-coated beads for SPA, or ADP-Glo™ Kinase Assay kit)
-
Microplates (96- or 384-well)
-
-
Protocol:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Add the diluted compound to the wells of a microplate.
-
Add the recombinant SGK1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., scintillation proximity assay or luminescence).[8][11]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
-
2. Cellular Neuroprotection Assay (Okadaic Acid Model of Tau Hyperphosphorylation)
This assay assesses the ability of an SGK1 inhibitor to protect neuronal cells from a toxic insult relevant to Alzheimer's disease.
-
Objective: To evaluate the neuroprotective effect of an SGK1 inhibitor against okadaic acid (OA)-induced cell death in a human neuroblastoma cell line.[2]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Okadaic acid (OA)
-
Test compound (e.g., GSK650394)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 1 hour.[2]
-
Induce neurotoxicity by adding a final concentration of 30 nM okadaic acid to the wells.[2]
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard method like the MTT assay.
-
Normalize the data to untreated control cells and express the results as a percentage of cell viability.[2]
-
3. Anti-inflammatory Assay in Glial Cells
This assay evaluates the effect of SGK1 inhibition on the inflammatory response in microglia and astrocytes, which is a key pathological feature in many neurodegenerative diseases.[3][6]
-
Objective: To determine if an SGK1 inhibitor can suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated glial cells.[3][5]
-
Cell Culture: Primary mixed glial cultures or immortalized microglial/astrocytic cell lines.
-
Materials:
-
Glial cells
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., GSK650394, EMD638683)
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-1β; reagents for qPCR to measure gene expression of inflammatory cytokines).
-
-
Protocol:
-
Plate glial cells and allow them to reach the desired confluency.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 0.25 µg/ml) to induce an inflammatory response.[3][5]
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant and/or cell lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant by ELISA.
-
Analyze the gene expression of inflammatory markers in the cell lysates by qPCR.
-
In Vivo Studies in Neurodegenerative Disease Models
1. MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of SGK1 inhibitors on dopaminergic neurons.
-
Objective: To evaluate the ability of an SGK1 inhibitor to protect against MPTP-induced loss of dopaminergic neurons in the substantia nigra and striatum.
-
Animal Model: C57BL/6 mice.
-
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (e.g., GSK650394)
-
Vehicle for drug administration
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
-
Protocol:
-
Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified period before and/or during MPTP treatment.
-
MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., sub-acute or chronic administration).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) to assess motor function.
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
-
Measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
-
2. 5XFAD Mouse Model of Alzheimer's Disease
This transgenic mouse model develops amyloid plaques and cognitive deficits, making it suitable for testing therapies for AD.
-
Objective: To determine if an SGK1 inhibitor can reduce amyloid pathology and improve cognitive function in the 5XFAD mouse model.
-
Animal Model: 5XFAD transgenic mice.
-
Materials:
-
Test compound (e.g., a brain-penetrant SGK1 inhibitor)
-
Vehicle for drug administration
-
Equipment for cognitive testing (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies) and biochemical analysis (e.g., ELISA for Aβ levels).
-
-
Protocol:
-
Chronic Drug Treatment: Begin chronic administration of the test compound or vehicle to 5XFAD mice at an age before or after significant plaque deposition, depending on the therapeutic hypothesis (preventive or therapeutic).
-
Cognitive Testing: After a sufficient treatment period, perform a battery of cognitive tests, such as the Morris water maze for spatial learning and memory and the Y-maze for working memory.
-
Pathological Analysis:
-
Following behavioral testing, collect brain tissue.
-
Quantify amyloid plaque burden in the cortex and hippocampus using immunohistochemistry with anti-Aβ antibodies (e.g., 6E10).
-
Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.
-
Assess levels of phosphorylated tau as SGK1 has been implicated in tau pathology.[2]
-
-
Mandatory Visualizations
Caption: Simplified SGK1 signaling pathway in neurodegeneration.
Caption: Experimental workflow for evaluating SGK1 inhibitors.
Caption: Logical relationships between experimental readouts.
References
- 1. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SGK1 inhibition in glia ameliorates pathologies and symptoms in Parkinson disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sgk1, a cell survival response in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGK1-IN-1 | Serum/Glucocorticoid Regulated Kinase 1 | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
SGK1-IN-5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using SGK1-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1).[1][2][3] It functions as a competitive inhibitor at the ATP-binding site of the SGK1 kinase domain, preventing the phosphorylation of its downstream targets. SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.
Q2: What are the recommended solvents for dissolving this compound?
Based on data for structurally similar compounds like SGK1-IN-1, this compound is expected to have good solubility in dimethyl sulfoxide (DMSO). For SGK1-IN-1, a stock solution of up to 40 mg/mL can be prepared in DMSO with the aid of sonication. It has limited solubility in water, though this can be increased with pH adjustment. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability.
Q4: What is the stability of this compound in solution?
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Possible Cause:
-
Low solubility in aqueous solutions: this compound, like many small molecule inhibitors, may have limited solubility in aqueous-based cell culture media, leading to precipitation, especially at higher concentrations.
-
High final concentration of organic solvent: A high percentage of the solvent (e.g., DMSO) used to prepare the stock solution can be toxic to cells and may also cause the compound to precipitate when diluted into the aqueous media.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% (v/v), to minimize solvent toxicity and precipitation issues.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in cell culture medium before adding it to the final cell culture plate. This gradual dilution can help maintain solubility.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor may help improve solubility.
-
Sonication: Briefly sonicate the diluted solution in a water bath to aid dissolution, but be cautious as this may affect the stability of the compound or other media components.
-
Test Lower Concentrations: If precipitation persists, consider using a lower concentration of this compound in your experiment.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Possible Cause:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Incorrect Concentration: Errors in calculating the final concentration or in the dilution process can result in a suboptimal dose.
-
Cell Line Specific Effects: The IC50 of this compound can vary between different cell lines and experimental conditions. The reported IC50 for inhibiting SGK1-dependent phosphorylation of GSK3β in U2OS cells is 1.4 μM.[1][2][3]
-
Insufficient Incubation Time: The inhibitory effect may not be apparent if the incubation time is too short.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: If compound degradation is suspected, prepare a fresh stock solution from the powder.
-
Verify Calculations: Double-check all calculations for dilutions and final concentrations.
-
Perform a Dose-Response Curve: To determine the optimal concentration for your specific cell line and experimental setup, perform a dose-response experiment with a range of this compound concentrations.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation time for observing the desired inhibitory effect.
-
Confirm SGK1 Activity: Ensure that the SGK1 pathway is active in your experimental model under basal conditions or after stimulation.
Issue 3: Off-Target Effects or Cellular Toxicity
Possible Cause:
-
High Concentration of Inhibitor: Using concentrations of this compound that are too high can lead to off-target effects and general cellular toxicity.
-
Solvent Toxicity: As mentioned previously, high concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response experiment to determine the IC50 for SGK1 inhibition in your specific cell line and use concentrations around this value.
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of this compound and the solvent at the concentrations used in your experiments.
-
Include Proper Controls: Use a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to distinguish between compound-specific effects and solvent effects.
-
Consider Alternative Inhibitors: If off-target effects are a concern, consider using other SGK1 inhibitors with different chemical scaffolds to confirm the observed phenotype.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (SGK1) | 3 nM | - | In vitro kinase assay. | [1][2][3] |
| IC50 (GSK3β phosphorylation) | 1.4 μM | U2OS | Inhibition of SGK1-dependent phosphorylation. | [1][2][3] |
| Solubility (DMSO) of SGK1-IN-1 | 40 mg/mL | - | Sonication recommended. Data for a close analog. | |
| Solubility (H₂O) of SGK1-IN-1 | 1.5 mg/mL | - | With pH adjusted to 12. Data for a close analog. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Western Blot Analysis of SGK1 Pathway Inhibition
Materials:
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Cells of interest
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies against p-NDRG1 (Thr346), NDRG1, p-SGK1 (Ser422), SGK1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control for the desired incubation time (e.g., 2, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-NDRG1) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total protein and loading control antibodies.
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Western Blot analysis of SGK1 inhibition.
References
Technical Support Center: Optimizing SGK1-IN-5 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SGK1-IN-5 in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo studies?
A1: Currently, there is no established optimal in vivo dosage for this compound in published literature. However, based on its potent in vitro IC50 of 3 nM and data from structurally similar SGK1 inhibitors, a dose-range finding study is strongly recommended.[1] As a starting point, consider a dose range guided by effective doses of other SGK1 inhibitors, keeping in mind that the optimal dose will be model- and disease-specific.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a small molecule that, like many kinase inhibitors, may have limited aqueous solubility. A common approach for formulating such compounds for in vivo use involves a multi-component vehicle. A widely used formulation for similar compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation by adding each solvent sequentially and ensuring the solution is clear.[2][3] Sonication may be used to aid dissolution. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q3: What are the potential on-target and off-target effects of SGK1 inhibition in vivo?
A3: SGK1 plays a crucial role in regulating ion transport, cell survival, and metabolism.[4] Therefore, on-target inhibition of SGK1 may lead to physiological changes. Based on studies with other SGK1 inhibitors and SGK1 knockout models, potential effects include:
-
Alterations in sodium and potassium balance: SGK1 is a key regulator of the epithelial sodium channel (ENaC).[4]
-
Blood pressure modulation: Due to its role in sodium retention, SGK1 inhibition may affect blood pressure.[4]
-
Metabolic changes: SGK1 is involved in insulin signaling and glucose uptake.[5]
Off-target effects are dependent on the selectivity profile of this compound. While it is reported to be a potent SGK1 inhibitor, comprehensive kinase profiling data is essential to anticipate potential off-target toxicities. Some SGK1 inhibitors have shown off-target effects on other kinases in the AGC family.[6]
Q4: How can I monitor the efficacy of this compound in my in vivo model?
A4: To confirm target engagement and assess the pharmacodynamic effects of this compound, it is recommended to measure the phosphorylation status of downstream SGK1 substrates in tumor or surrogate tissues. A key substrate for monitoring SGK1 activity is NDRG1 (N-Myc Downstream Regulated 1) . A decrease in the phosphorylation of NDRG1 at Threonine 346 (p-NDRG1) is a reliable biomarker of SGK1 inhibition.[4] This can be assessed by Western blot or immunohistochemistry (IHC).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Dosage: The administered dose may be too low to achieve sufficient target inhibition. | 1. Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). 2. Assess target engagement by measuring p-NDRG1 levels in tissue samples at various time points after dosing. 3. Increase the dose or dosing frequency based on pharmacodynamic data. |
| Poor Bioavailability/Instability: The compound may not be reaching the target tissue in sufficient concentrations or may be rapidly metabolized. | 1. Review the formulation and ensure complete dissolution of this compound. 2. Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage). 3. Perform pharmacokinetic (PK) studies to determine the Cmax, half-life, and overall exposure of this compound in your animal model. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dosage Exceeds MTD: The administered dose is too high, leading to on-target or off-target toxicity. | 1. Immediately reduce the dosage or decrease the dosing frequency. 2. Carefully monitor animal health, including daily weight checks and clinical observations. 3. Conduct a formal MTD study to establish a safe dose range. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Ensure the vehicle-only control group is included in all experiments. 2. If toxicity is observed in the vehicle group, consider alternative formulation strategies. | |
| On-Target Toxicity: Inhibition of SGK1's physiological functions may lead to adverse effects. | 1. Monitor relevant physiological parameters such as blood pressure and serum electrolytes. 2. Consider if the observed toxicity is an expected consequence of SGK1 inhibition in your specific disease model. | |
| Inconsistent Results | Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug exposure. | 1. Standardize the formulation protocol, ensuring consistent order of solvent addition and complete dissolution. 2. Prepare fresh dosing solutions regularly. |
| Biological Variability: Inherent biological differences between animals can contribute to varied responses. | 1. Increase the number of animals per group to enhance statistical power. 2. Ensure proper randomization of animals into treatment groups. |
Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe and tolerable dose range of this compound for subsequent efficacy studies.
Methodology:
-
Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6 or strain relevant to your disease model). A typical cohort size is 3-5 animals per dose group.
-
Dose Escalation: Based on the dosages of similar SGK1 inhibitors (e.g., 5, 10, 25, 50 mg/kg), administer escalating doses of this compound. A control group receiving the vehicle only is essential.
-
Administration: Administer the compound daily for 5-7 days via the intended route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or signs of pain).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen, heart).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities, which may include a predefined level of body weight loss (e.g., >15-20%) or significant clinical signs of distress.
Pharmacodynamic (PD) Analysis of SGK1 Inhibition
Objective: To confirm target engagement of this compound by assessing the phosphorylation of its downstream target, NDRG1.
Methodology:
-
Animal Model and Dosing: Use tumor-bearing mice (if applicable) or the relevant disease model. Administer a single dose of this compound at a dose level determined from the MTD study. Include a vehicle-treated control group.
-
Tissue Collection: Euthanize cohorts of animals at different time points post-dosing (e.g., 2, 4, 8, and 24 hours).
-
Sample Processing:
-
Rapidly excise the tumor or target tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Homogenize the tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-NDRG1 (Thr346) and total NDRG1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-NDRG1 signal to the total NDRG1 signal. Compare the levels of p-NDRG1 in the this compound-treated groups to the vehicle control group to determine the extent and duration of target inhibition.
Quantitative Data Summary
| Inhibitor | In Vitro IC50 (SGK1) | Reported In Vivo Dosage | Animal Model | Administration Route |
| This compound | 3 nM[1] | Not established | - | - |
| GSK650394 | 62 nM | 25 and 50 mg/kg/day[7] | Mouse (Mantle Cell Lymphoma Xenograft) | Intraperitoneal |
| EMD638683 | 3 µM | 4-day administration (daily dose not specified)[4] | Mouse (Hypertension model) | Not specified |
| SI113 | Sub-micromolar | 8 mg/kg/day | Mouse (Hepatocarcinoma Xenograft) | Intraperitoneal |
Visualizations
Caption: SGK1 signaling pathway activation and downstream effects.
Caption: Workflow for in vivo this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sgk1 serum/glucocorticoid regulated kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 7. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Potential Off-Target Effects of SGK1-IN-5
This technical support center is designed for researchers, scientists, and drug development professionals using SGK1-IN-5. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant difference between the biochemical IC50 (3 nM) and the cellular IC50 (1.4 µM) of this compound. Why is there such a discrepancy?
A1: This is a common observation with kinase inhibitors and can be attributed to several factors:
-
Cellular Permeability: this compound may have poor membrane permeability, requiring higher extracellular concentrations to achieve an effective intracellular concentration at the target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, thereby reducing its intracellular concentration.
-
Intracellular ATP Concentration: this compound is likely an ATP-competitive inhibitor. The high intracellular concentration of ATP (millimolar range) compared to the low ATP concentrations used in biochemical assays (micromolar range) necessitates a higher concentration of the inhibitor to effectively compete for the ATP-binding pocket of SGK1 within the cell.
-
Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells.
Q2: My cells are exhibiting a phenotype inconsistent with SGK1 inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are a primary indicator of potential off-target activity. While this compound is a potent SGK1 inhibitor, it may interact with other kinases or cellular proteins, especially at higher concentrations.[1][2] These unintended interactions can lead to outcomes that are not directly related to the inhibition of SGK1. It is crucial to validate that the observed phenotype is a direct result of SGK1 inhibition.
Q3: How can I experimentally confirm that this compound is engaging SGK1 in my specific cell line?
A3: The most direct way to confirm target engagement in a cellular context is by using a Cellular Thermal Shift Assay (CETSA).[3][4] This method assesses the thermal stability of SGK1 in the presence of this compound. Ligand binding typically stabilizes the target protein, leading to a shift in its melting temperature. A successful CETSA experiment provides strong evidence that the compound is binding to SGK1 within the intact cell. See Protocol 2 for a detailed methodology.
Q4: What are the known or potential off-targets for this compound that I should be aware of?
A4: While a comprehensive kinome scan for this compound is not publicly available, data from structurally related compounds and the conserved nature of kinase ATP-binding sites suggest potential off-targets. For instance, the related SGK1 inhibitor GSK650394 has shown activity against kinases such as Aurora, JNK, and members of the JAK/STAT pathway. Therefore, it is advisable to investigate these pathways when unexpected results are observed. See Table 2 for a list of potential off-targets and their associated pathways.
Q5: I'm seeing inconsistent results with this compound across different cell lines. What could be the cause?
A5: This variability can stem from several factors:
-
Differential Expression of SGK1: Cell lines may express different levels of SGK1. A cell line with very high SGK1 expression might require a higher concentration of the inhibitor to achieve the same level of target inhibition.
-
Varying Activity of Upstream Pathways: The PI3K/mTOR pathway, which activates SGK1, may have different basal activity levels across cell lines.[5][6]
-
Cell-Type Specific Off-Target Expression: The expression levels of potential off-target kinases can vary significantly between cell lines. An off-target that is highly expressed in one cell line but not another could lead to disparate phenotypes.[1]
-
Presence of Drug Efflux Pumps: As mentioned in A1, differential expression of drug transporters can lead to varying intracellular concentrations of the inhibitor.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Process | IC50 | Reference |
| Biochemical Assay | Recombinant Human SGK1 | 3 nM | [7] |
| Cellular Assay (U2OS cells) | SGK1-dependent phosphorylation of GSK3β | 1.4 µM | [7] |
Table 2: Potential Off-Target Kinases for this compound (Inferred from Related Compounds)
| Potential Off-Target | Associated Signaling Pathway | Potential Consequence of Inhibition |
| AKT/PKB | PI3K/AKT/mTOR Signaling | Inhibition of cell survival, proliferation, and growth.[8][9] |
| JNK (c-Jun N-terminal Kinase) | MAPK Signaling | Modulation of stress responses, apoptosis, and inflammation.[10][11] |
| JAK (Janus Kinase) | JAK/STAT Signaling | Effects on cytokine signaling, inflammation, and immune cell function.[12][13] |
| Aurora Kinase | Cell Cycle Regulation | Disruption of mitosis, leading to cell cycle arrest and apoptosis. |
| PDK1 | PI3K Signaling (Upstream of SGK1/AKT) | Broad inhibition of the PI3K pathway.[5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Potential Off-Target Pathways
This protocol allows for the assessment of this compound's effect on the phosphorylation status of key proteins in the SGK1 pathway and potential off-target pathways.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. The following day, treat cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 1, 6, or 24 hours). c. If applicable, stimulate the SGK1 pathway with serum or a growth factor like IGF-1 for 30 minutes before harvesting.
2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Separate proteins on an 8-12% SDS-polyacrylamide gel.[9] c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to reduce non-specific antibody binding, which is crucial for phospho-antibodies. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
- On-Target: p-NDRG1 (Thr346), Total NDRG1, p-SGK1 (Ser422), Total SGK1.
- Potential Off-Target (AKT pathway): p-AKT (Ser473), p-AKT (Thr308), Total AKT, p-GSK3β (Ser9).[8][14]
- Potential Off-Target (JNK pathway): p-JNK (Thr183/Tyr185), Total JNK, p-c-Jun (Ser63).
- Potential Off-Target (JAK/STAT pathway): p-STAT3 (Tyr705), Total STAT3.
- Loading Control: β-Actin or GAPDH. f. Wash the membrane three times for 5 minutes each with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 5 minutes each with TBST. i. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes SGK1 in intact cells.
1. Cell Treatment: a. Culture cells to ~80% confluency. b. Treat one set of cells with a high concentration of this compound (e.g., 10-20 µM) and another set with vehicle control (DMSO) for 1-2 hours.
2. Heating Step: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension from each treatment group into separate PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[3][16] Include an unheated control sample.
3. Lysis and Protein Quantification: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully transfer the supernatant (containing soluble protein) to new tubes.
4. Western Blot Analysis: a. Analyze the soluble protein fractions by Western blot as described in Protocol 1 , using an antibody against total SGK1. b. Quantify the band intensities for each temperature point. c. Plot the percentage of soluble SGK1 relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Mandatory Visualizations
Caption: SGK1 is activated downstream of PI3K by mTORC2 and PDK1.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative regulation of SEK1 signaling by serum- and glucocorticoid-inducible protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results with SGK1-IN-5
Welcome to the technical support center for SGK1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this SGK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). It functions by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of downstream SGK1 substrates. SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in regulating various cellular processes, including cell survival, proliferation, ion transport, and apoptosis.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay conditions. It's important to distinguish between biochemical and cell-based assays.
Q3: Does this compound have known off-target effects?
A3: While a comprehensive kinase selectivity profile for this compound is not publicly available, researchers should be aware of potential off-target effects common to kinase inhibitors. Structurally related SGK1 inhibitors, such as GSK650394, have shown activity against other kinases. Therefore, it is crucial to interpret results with caution and consider the possibility of off-target effects, especially at higher concentrations.
Q4: I am observing a paradoxical increase in inflammation after treating my cells with an SGK1 inhibitor. Why is this happening?
A4: This is a documented paradoxical effect. While SGK1 is often associated with pro-inflammatory signaling, its inhibition can, under certain conditions, enhance inflammation.[3][4] This can be due to the complex role of SGK1 in regulating different immune cell types and signaling pathways. For instance, SGK1 inhibition can lead to an increase in the production of pro-inflammatory cytokines in some contexts.[3][4] It is also involved in a feedback loop with the glucocorticoid receptor, further complicating its role in inflammation.[5][6]
Q5: My results on autophagy are inconsistent. Can SGK1 inhibitors have a dual role in this process?
A5: Yes, the role of SGK1 in autophagy is complex and context-dependent.[1][7] SGK1 can both inhibit and be required for autophagy under different cellular conditions.[1][7] Inhibition of SGK1 has been shown to promote autophagy-dependent cell apoptosis in some cancer cells.[1] However, in other contexts, SGK1 may be necessary for the autophagic process.[7] The observed effect in your experiment will depend on the cell type, the specific stimulus, and the experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced Cell Viability at Low Inhibitor Concentrations | Off-target toxicity or high sensitivity of the cell line. | 1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for SGK1 inhibition in your specific cell line. A significant discrepancy may suggest off-target toxicity. 2. Use a structurally distinct SGK1 inhibitor: Comparing the effects of two different SGK1 inhibitors can help distinguish on-target from off-target effects. 3. Rescue experiment: If possible, overexpress a constitutively active, inhibitor-resistant SGK1 mutant to see if it rescues the viability phenotype. |
| Inconsistent Inhibition of Downstream Targets (e.g., p-NDRG1) | Suboptimal experimental conditions or inhibitor instability. | 1. Optimize inhibitor concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting your target of interest. 2. Check inhibitor stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your cell culture medium over the course of the experiment. 3. Confirm pathway activation: Ensure that the SGK1 pathway is robustly activated in your experimental system before adding the inhibitor. |
| Unexpected Changes in Other Signaling Pathways (e.g., Akt, ERK) | Crosstalk between signaling pathways or off-target effects. | 1. Profile key signaling pathways: Use western blotting or other methods to assess the activation status of related pathways like PI3K/Akt and MAPK/ERK. 2. Consult kinase inhibitor databases: Check for known off-target effects of similar compounds. 3. Titrate inhibitor concentration: Use the lowest effective concentration of this compound to minimize off-target effects. |
| Paradoxical Increase in a Biological Process (e.g., Inflammation, Autophagy) | Complex regulatory roles and feedback loops involving SGK1. | 1. Review the literature: Investigate the specific role of SGK1 in the biological process you are studying and in your specific cell type. The function of SGK1 can be highly context-dependent.[1][3][4] 2. Use multiple readouts: Analyze several markers of the process to get a more complete picture. For example, for inflammation, measure a panel of cytokines.[4] 3. Consider feedback mechanisms: SGK1 is involved in feedback loops with other signaling molecules, which can lead to unexpected compensatory responses upon its inhibition.[8][9] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 |
| Biochemical Assay | SGK1 | 3 nM |
| Cellular Assay (U2OS cells) | p-GSK3β (SGK1-dependent) | 1.4 µM |
Data is illustrative and should be confirmed in your experimental system.
Table 2: Off-Target Profile of Structurally Related SGK1 Inhibitors
| Inhibitor | Off-Target Kinases (with significant inhibition) |
| GSK650394 | Aurora Kinase, JNK1, JNK3, IGF1R, ROCK, JAK1, JAK3, AKT1/2/3, DYRK1A, PDK1[10] |
| EMD638683 | PKA, MSK1, PRK2, SGK2, SGK3[11][12] |
This table provides examples of off-targets for other SGK1 inhibitors and is for informational purposes only. A specific kinase selectivity profile for this compound is not publicly available.
Experimental Protocols
Protocol 1: Western Blot Analysis of SGK1 Target Inhibition
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve cells for 4-6 hours if studying growth factor-induced signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., serum, growth factors) to activate the SGK1 pathway.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-NDRG1 (a direct SGK1 substrate), total NDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence during the assay period.
-
-
Inhibitor Treatment:
-
The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 for cell viability.
-
Mandatory Visualizations
Caption: Simplified SGK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1 - Wikipedia [en.wikipedia.org]
- 3. Serum and Glucocorticoid Regulated Kinase 1 (SGK1) Regulates Neutrophil Clearance During Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain [frontiersin.org]
- 5. The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]
- 7. SGK1 Inhibits Autophagy in Murine Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibition Activates SGK1 via a Feedback Loop to Promote Chromatin-Based Regulation of ER-Dependent Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGK1 Governs the Reciprocal Development of Th17 and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to minimize SGK1-IN-5 toxicity in cell culture
Welcome to the technical support center for SGK1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)[1][2][3][4][5]. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and stress resistance[6][7][8]. It is a downstream effector of the PI3K signaling pathway[8][9]. This compound exerts its effect by inhibiting the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream targets[1][2][3][4][5].
Q2: What are the known inhibitory concentrations of this compound?
Limited public data is available for this compound. The reported IC50 values are:
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Cellular IC50 for inhibition of SGK1-dependent GSK3β phosphorylation in U2OS cells: 1.4 μM[1][2][3][4][5]
A significant difference between biochemical and cellular IC50 values is common for kinase inhibitors and can be attributed to factors like cell permeability, off-target effects, and cellular ATP concentration.
Q3: What are the potential off-target effects of SGK1 inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, other SGK1 inhibitors have shown activity against related kinases. For instance, the SGK1 inhibitor GSK650394 has been shown to have some activity against SGK2, Aurora kinase, c-Jun N-terminal kinase (JNK), IGF1R, ROCK, JAK1, and JAK3[4][10]. It is advisable to perform control experiments to rule out contributions from potential off-target effects in your specific cell model.
Troubleshooting Guide: Minimizing this compound Toxicity
Q4: I am observing significant cell death in my culture after treating with this compound. What are the possible causes and how can I reduce this toxicity?
Observing cytotoxicity is a common challenge when working with kinase inhibitors. Here are several factors to consider and strategies to mitigate cell death:
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Inhibitor Concentration: The most common cause of toxicity is a high concentration of the inhibitor. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits SGK1 activity without causing excessive cell death.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.1-0.5% depending on the cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Consider using a lower concentration range for particularly sensitive cell lines.
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Treatment Duration: Prolonged exposure to the inhibitor can lead to cumulative toxicity. You may consider reducing the treatment duration to the minimum time required to observe the desired biological effect.
-
Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before starting the treatment. Sub-optimal culture conditions can exacerbate the toxic effects of any compound.
Below is a workflow to help troubleshoot toxicity issues:
Q5: How can I confirm that the observed effects are due to SGK1 inhibition and not off-target toxicity?
To validate the specificity of your observations, consider the following experiments:
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SGK1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SGK1 expression. If this mimics the effect of this compound, it provides strong evidence for on-target activity.
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Rescue Experiment: Overexpress a version of SGK1 that is resistant to this compound (if such a mutant is known or can be designed). If this rescues the phenotype, it confirms on-target action.
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Monitor Downstream Targets: Assess the phosphorylation status of known SGK1 substrates, such as NDRG1 or FOXO3a. A decrease in the phosphorylation of these targets should correlate with the activity of this compound.
Data Presentation
Table 1: Comparison of IC50 Values for Selected SGK1 Inhibitors
| Inhibitor | Biochemical IC50 (SGK1) | Cellular IC50 | Reference(s) |
| This compound | 3 nM | 1.4 µM (in U2OS cells) | [1][2][3][4][5] |
| GSK650394 | 62 nM | Not specified | [4][10] |
| EMD638683 | 3 µM | 3.35 µM (for NDRG1 phosphorylation) | [10] |
Note: Cellular IC50 values can vary significantly depending on the cell line and the specific assay used.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
Signaling Pathway Visualization
The following diagram illustrates the canonical SGK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 1426214-51-8 | MCE [medchemexpress.cn]
- 5. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 6. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: SGK1-IN-5 Western Blot Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SGK1-IN-5 in western blot experiments.
Frequently Asked Questions (FAQs)
Problem: No Signal or Weak Signal
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Q1: I am not seeing any band for my target protein, SGK1. What could be the issue?
A1: A lack of signal can stem from several factors throughout the western blot process. Firstly, ensure your target protein is expressed in the cell or tissue lysate you are using.[1][2] It is recommended to include a positive control lysate known to express SGK1 to validate the experimental setup.[3] The concentration of the target protein may be too low; in such cases, you might need to load more protein per well or enrich your sample for SGK1 through methods like immunoprecipitation.[1][3] Additionally, check the transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[1][4] Finally, review your antibody concentrations and incubation times; you may need to increase the primary antibody concentration or extend the incubation period, for instance, overnight at 4°C.[3][5]
-
Q2: My signal is very faint. How can I enhance it?
A2: To amplify a weak signal, consider increasing the concentration of your primary and/or secondary antibodies.[6] Extending the incubation time with the substrate or increasing the film exposure time can also help.[5][6] Ensure your detection substrate is not expired and has been stored correctly.[5] For low-abundance proteins, using a high-sensitivity substrate can significantly boost the signal.[5] Also, verify that no sodium azide is present in your buffers if you are using an HRP-conjugated secondary antibody, as it irreversibly inhibits HRP activity.[5][6]
Problem: High Background
-
Q3: My blot has a uniformly high background, making it difficult to see my bands. What is causing this?
A3: High background is often a result of insufficient blocking or excessive antibody concentrations.[7][8] Ensure you are blocking the membrane for an adequate amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent like 5% non-fat dry milk or BSA.[4][7] Adding a small amount of detergent, such as 0.05% Tween 20, to your blocking and wash buffers can also help reduce non-specific binding.[4][7] It is also crucial to optimize the concentrations of both your primary and secondary antibodies; using concentrations that are too high is a common cause of high background.[7][9]
-
Q4: I have dark spots and speckles on my blot. How can I get rid of them?
A4: Speckled background can be caused by the aggregation of antibodies or contaminants in your buffers.[4] To resolve this, filter your antibody solutions and buffers before use.[1][4] Ensure all containers are clean and that the membrane is always fully submerged and agitated during incubation and washing steps to prevent uneven coating.[10]
Problem: Non-Specific Bands
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Q5: I am seeing multiple bands in addition to the expected band for SGK1. What should I do?
A5: The presence of non-specific bands can be due to several factors, including the primary antibody concentration being too high, leading to off-target binding.[11][12] Try reducing the primary antibody concentration and incubating at 4°C to decrease non-specific interactions.[11] Inadequate blocking can also contribute to this issue, so ensure your blocking step is optimized.[11] If you are using a polyclonal antibody, you might consider switching to a monoclonal antibody for higher specificity.[12] Additionally, ensure your protein samples have not undergone degradation, which can appear as lower molecular weight bands; always use fresh samples with protease inhibitors.[4][13]
This compound Specific Questions
-
Q6: What is the recommended concentration of this compound to use for treating my cells?
A6: this compound is a potent inhibitor of SGK1 with an IC50 of 3 nM in enzymatic assays.[14] For cell-based assays, it has been shown to inhibit the SGK1-dependent phosphorylation of GSK3β in U2OS cells with an IC50 of 1.4 μM.[14] The optimal concentration for your specific cell line and experimental conditions should be determined by performing a dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| SGK1 Primary Antibody Dilution | 1:500 - 1:1000 | [15] |
| Protein Load (Cell Lysate) | 20 - 30 µ g/well | [2][12] |
| Blocking Time | 1 hour at RT or overnight at 4°C | [4][7] |
| Tween 20 in Wash Buffer | 0.05% - 0.1% | [4][7] |
| This compound IC50 (enzymatic) | 3 nM | [14] |
| This compound IC50 (cellular) | 1.4 µM (in U2OS cells) | [14] |
Experimental Protocol: Western Blot for SGK1 Inhibition using this compound
This protocol outlines a standard western blot procedure to assess the inhibition of SGK1 activity by this compound, typically by observing the phosphorylation status of a downstream target.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
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If applicable, stimulate the cells to activate the SGK1 pathway (e.g., with serum or growth factors) during the last 30 minutes of inhibitor treatment.
-
-
Lysate Preparation:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total SGK1 or a phosphorylated downstream target (e.g., p-NDRG1) diluted in blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
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To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. clyte.tech [clyte.tech]
- 9. biossusa.com [biossusa.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. arp1.com [arp1.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SGK1 antibody (28454-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Enhancing the Bioavailability of SGK1 Inhibitors in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: Why do many SGK1 inhibitors exhibit low oral bioavailability?
A1: Many small-molecule kinase inhibitors, including those targeting SGK1, are lipophilic and have poor aqueous solubility, which are primary factors limiting their oral absorption.[1][2] Specifically for some SGK1 inhibitors, low bioavailability has been attributed to the formation and subsequent excretion of glucuronic acid conjugates, a process of metabolism that increases water solubility to facilitate elimination from the body.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of SGK1 inhibitors?
A2: The main approaches focus on two areas: formulation enhancement and chemical modification.
-
Formulation Strategies: These aim to improve the dissolution rate and solubility of the inhibitor in the gastrointestinal tract. Common techniques include the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanocrystal technology, and amorphous solid dispersions.[5][6][7]
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Chemical Modification (Prodrugs): This involves chemically modifying the inhibitor to create a "prodrug" with improved absorption characteristics.[8][9] The prodrug is then converted to the active inhibitor within the body. This can be a versatile approach to enhance solubility, permeability, and overall pharmacokinetic profiles.[10][11]
Q3: How do lipid-based formulations enhance the bioavailability of SGK1 inhibitors?
A3: Lipid-based formulations can improve the oral bioavailability of poorly water-soluble drugs like many SGK1 inhibitors by:
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Improving Solubilization: The inhibitor is dissolved in a lipid vehicle, bypassing the need for dissolution in the aqueous environment of the gut.
-
Facilitating Absorption: The formulation can promote the formation of micelles, which can be more easily absorbed by the intestinal lining.
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Reducing First-Pass Metabolism: By promoting lymphatic absorption, lipid-based formulations can help the drug bypass the liver, where a significant portion may be metabolized before reaching systemic circulation.[12]
Q4: What is a prodrug approach and how can it be applied to SGK1 inhibitors?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[2] For SGK1 inhibitors, a prodrug strategy could involve masking polar functional groups that are prone to rapid metabolism (like glucuronidation) or that hinder membrane permeability.[3][4] The design of a successful prodrug requires careful consideration of the promoiety, which should be non-toxic and efficiently cleaved at the desired site of action.[13]
Troubleshooting Guide
Problem 1: My SGK1 inhibitor shows potent in vitro activity but has poor or no efficacy in animal models after oral administration.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility and Dissolution Rate | 1. Characterize Physicochemical Properties: Confirm the inhibitor's solubility in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).2. Particle Size Reduction: Consider micronization or nanocrystal formulation to increase the surface area for dissolution.[5]3. Formulation Enhancement: Formulate the inhibitor in an enabling vehicle such as a lipid-based system (e.g., SEDDS) or an amorphous solid dispersion.[6][7] |
| High First-Pass Metabolism | 1. Investigate Metabolic Stability: Assess the inhibitor's stability in liver microsomes or hepatocytes to determine the extent of hepatic metabolism.[7]2. Chemical Modification: If extensive metabolism is confirmed, consider a prodrug approach to mask the metabolic soft spots.[3][4]3. Route of Administration: For initial efficacy studies, consider an alternative route of administration that avoids first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, to confirm in vivo target engagement. |
| Poor Membrane Permeability | 1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of the inhibitor.2. Prodrug Strategy: Design a prodrug with increased lipophilicity to enhance passive diffusion across the intestinal membrane.[8] |
Problem 2: I observe high inter-animal variability in plasma concentrations of my SGK1 inhibitor after oral dosing.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.2. Vehicle Selection: Use a well-characterized and homogenous suspension or solution for dosing. |
| Food Effects | 1. Standardize Fasting/Feeding: Implement a consistent fasting period before dosing, as the presence of food can significantly impact the absorption of some drugs.[14]2. Investigate Food Effects: Conduct a pilot study to compare the pharmacokinetics in fasted and fed animals. |
| Variable Gastric pH | 1. pH-independent Formulation: If the inhibitor's solubility is pH-dependent, consider formulations like nanocrystals that can provide rapid dissolution across a range of pH conditions.[5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected SGK1 Inhibitors in Rodents
| Inhibitor | Animal Model | Dose & Route | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 1 | Rat | 10 mg/kg, PO | Not specified | - | 154 | Low (unspecified) | [4] |
| Compound 16 (analog of 1) | Rat | 10 mg/kg, PO | Not specified | - | 600 | Improved (4-fold higher AUC than Cmpd 1) | [4] |
| SR13668 | Rat (Male) | 30 mg/kg, PO | PEG400:Labrasol® (1:1 v/v) | - | - | 25.4 ± 3.8 | [7] |
| SR13668 | Rat (Female) | 30 mg/kg, PO | PEG400:Labrasol® (1:1 v/v) | - | - | 27.7 ± 3.9 | [7] |
Note: This table is a summary of available data and is not an exhaustive list. Direct comparison between compounds should be made with caution due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of an SGK1 Inhibitor in Mice
This protocol outlines a standard procedure to determine the oral bioavailability of a novel SGK1 inhibitor by comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration.
1. Materials and Reagents:
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SGK1 inhibitor
-
Vehicle for IV formulation (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
2. Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 4-6 hours before dosing (with free access to water).
-
Divide mice into two groups: IV administration and PO administration (n=3-5 per group).
-
IV Administration: Administer the SGK1 inhibitor via a single bolus injection into the tail vein at a dose of 1-2 mg/kg.
-
PO Administration: Administer the SGK1 inhibitor via oral gavage at a dose of 5-10 mg/kg.
3. Blood Sampling:
-
Collect blood samples (~30-50 µL) at predetermined time points. Suggested time points:
-
IV group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Blood can be collected via saphenous vein puncture for serial sampling from the same animal to reduce inter-animal variability.[15]
-
Place blood samples into EDTA-coated tubes and keep on ice.
4. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the SGK1 inhibitor in plasma.[6][8]
-
Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Construct a calibration curve using standards of known concentrations to quantify the inhibitor in the plasma samples.
6. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of the SGK1 inhibitor at each time point.
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes of administration using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
Visualizations
SGK1 Signaling Pathway
Caption: SGK1 signaling pathway activation and downstream effects.
Experimental Workflow for Assessing Oral Bioavailability
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of orally bioavailable serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unmc.edu [unmc.edu]
- 11. karger.com [karger.com]
- 12. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SGK1 inhibitor reverses hyperglycemia partly through decreasing glucose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. certara.com [certara.com]
- 18. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SGK1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is SGK1 and why is it a target in cancer therapy?
A1: Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2][3] It is a downstream effector of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4] Elevated SGK1 expression has been observed in various cancers, including breast, prostate, colon, and lung cancer, making it a promising therapeutic target.[2][5]
Q2: What are the common mechanisms of resistance to SGK1 inhibitors?
A2: Resistance to SGK1 inhibitors can arise through several mechanisms:
-
Upregulation of SGK1 Expression: Cancer cells can increase the transcription and translation of the SGK1 gene, leading to higher protein levels that can overcome the inhibitor's effects.[4][6]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for SGK1 inhibition. Common bypass pathways include the MEK/ERK and Wnt/β-catenin signaling cascades.[4]
-
Persistent mTORC1 Signaling: Even with SGK1 inhibition, residual mTORC1 activity can promote cell survival and proliferation.[4]
-
Role of Downstream Effectors: Alterations in the activity of downstream targets of SGK1, such as the phosphorylation of N-Myc Downstream Regulated Gene 1 (NDRG1), can contribute to resistance.[6][7]
Q3: How can I determine if my cancer cell line is resistant to a specific SGK1 inhibitor?
A3: Resistance can be determined by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines or published data indicates resistance. Cell viability assays such as MTT or CellTiter-Glo are commonly used for this purpose.[4]
Q4: Are there known combination therapies to overcome SGK1 inhibitor resistance?
A4: Yes, combining SGK1 inhibitors with inhibitors of other signaling pathways can be an effective strategy. Promising combinations include co-targeting SGK1 with:
-
PI3K/Akt inhibitors: To achieve a more complete blockade of the PI3K/mTOR pathway.[4]
-
mTOR inhibitors: To suppress the persistent mTORC1 signaling that can mediate resistance.[6]
-
MEK/ERK inhibitors: To block this key bypass survival pathway.[4]
-
Wnt/β-catenin signaling inhibitors: To counteract another identified resistance mechanism.[4]
-
Chemotherapeutic agents or radiotherapy: SGK1 inhibition has been shown to sensitize cancer cells to traditional cancer therapies.[1][5][7]
Troubleshooting Guides
Problem 1: My SGK1 inhibitor shows little to no effect on cancer cell viability.
Possible Cause 1: High SGK1 Expression
-
How to Diagnose: Perform Western blotting or qRT-PCR to compare SGK1 protein or mRNA levels in your experimental cells to known sensitive cell lines. High basal expression of SGK1 is a predictor of resistance.[4][6]
-
Suggested Solution:
-
Consider using a higher concentration of the SGK1 inhibitor.
-
Genetically knockdown SGK1 using shRNA or siRNA to confirm that the cells are dependent on SGK1 for survival. A reduction in cell proliferation after knockdown would confirm SGK1 dependence.[6]
-
Explore combination therapies, such as with a PI3K or mTOR inhibitor.[4][6]
-
Possible Cause 2: Activation of Bypass Pathways
-
How to Diagnose: Use Western blotting to probe for activation of key nodes in alternative survival pathways. Look for increased phosphorylation of ERK (p-ERK) for the MEK/ERK pathway, and increased levels of β-catenin for the Wnt pathway.[4]
-
Suggested Solution:
-
Combine the SGK1 inhibitor with an inhibitor of the identified active bypass pathway (e.g., a MEK inhibitor or a Wnt/β-catenin inhibitor).
-
Assess the effect of the combination on cell viability and the phosphorylation status of key pathway proteins.
-
Problem 2: My cells initially respond to the SGK1 inhibitor but develop resistance over time.
Possible Cause: Acquired Resistance through Feedback Loops
-
How to Diagnose: Culture the cells with the SGK1 inhibitor for an extended period to establish a resistant cell line. Compare the molecular profile of the resistant cells to the parental, sensitive cells. Analyze SGK1 expression levels and the activation status of bypass pathways as described above.
-
Suggested Solution:
-
Identify the acquired resistance mechanism (e.g., upregulation of a specific receptor tyrosine kinase, activation of a new signaling pathway).
-
Implement a combination therapy strategy targeting the identified mechanism of acquired resistance.
-
Data Presentation
Table 1: IC50 Values of SGK1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | SGK1 Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | GSK650394 | ~1-2 | [8] |
| BT-549 | Triple-Negative Breast Cancer | AZD8055 (mTOR inhibitor affecting SGK1) | ~0.2 | [9] |
| JIMT-1 | HER2+ Breast Cancer | AZD8055 (mTOR inhibitor affecting SGK1) | ~0.1 | [9] |
| MDA-MB-436 | Triple-Negative Breast Cancer | AZD8055 (mTOR inhibitor affecting SGK1) | ~0.2 | [9] |
| RKO | Colon Carcinoma | SI113 | 0.6 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | BYL719 (PI3Kα inhibitor) | >10 (Resistant) | [4] |
| A549 | Non-Small Cell Lung Cancer | BYL719 (PI3Kα inhibitor) | >10 (Resistant) | [4] |
Table 2: Relative SGK1 mRNA Expression in Akt-Inhibitor Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Sensitivity to Akt Inhibitor (AZD5363) | Relative SGK1 mRNA Expression (Normalized) | Reference |
| BT-474 | Sensitive | Low | [9] |
| CAMA-1 | Sensitive | Low | [9] |
| ZR-75-1 | Sensitive | Low | [9] |
| T47D | Sensitive | Low | [9] |
| HCC-1937 | Resistant | High | [9] |
| MDA-MB-436 | Resistant | High | [9] |
| BT-549 | Resistant | High | [9] |
| JIMT-1 | Resistant | High | [9] |
Experimental Protocols
Western Blotting for SGK1 Pathway Activation
This protocol is for assessing the phosphorylation status of SGK1 downstream targets like NDRG1 and S6, which are indicators of pathway activation.
Materials:
-
Lysis buffer (RIPA buffer recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NDRG1 (Thr346), anti-NDRG1, anti-p-S6 (Ser235/236), anti-S6, anti-SGK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the SGK1 inhibitor for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
SGK1 Knockdown using shRNA
This protocol describes the use of lentiviral shRNA to stably knockdown SGK1 expression.
Materials:
-
Lentiviral vectors containing shRNA targeting SGK1 and a non-targeting control shRNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Target cancer cell line
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cells with the collected lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: After selection, expand the cells and validate the knockdown of SGK1 expression by Western blotting and/or qRT-PCR.
-
Phenotypic Assays: Use the SGK1 knockdown and control cell lines for downstream experiments, such as cell viability and proliferation assays.[10]
Visualizations
References
- 1. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. karger.com [karger.com]
- 8. uhod.org [uhod.org]
- 9. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
SGK1-IN-5 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of the SGK1 inhibitor, SGK1-IN-5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: For long-term storage, the lyophilized powder of this compound should be stored at -20°C or -80°C, protected from light and moisture. For short-term storage, such as during shipping, the compound is generally stable at room temperature.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is advisable to use anhydrous, high-purity DMSO to minimize the risk of hydrolysis.
Q3: How should I store the reconstituted stock solution of this compound?
A3: Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation of the compound and potential degradation.
Q5: Is this compound sensitive to light?
A5: The chemical structure of this compound contains a sulfonamide group, which can be susceptible to photodegradation. Therefore, it is recommended to protect the compound, both in solid form and in solution, from prolonged exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitor Activity | 1. Degradation due to improper storage: Exposure to moisture, light, or elevated temperatures. 2. Repeated freeze-thaw cycles: Aliquots were not prepared, leading to degradation of the stock solution. 3. Hydrolysis: The compound was dissolved in an aqueous buffer for an extended period before use. | 1. Ensure the compound is stored as recommended (-20°C or -80°C, protected from light). 2. Always aliquot the stock solution into single-use vials after reconstitution. 3. Prepare fresh dilutions in aqueous buffers immediately before each experiment. Do not store the inhibitor in aqueous solutions. |
| Precipitation of the Compound in Cell Culture Media | 1. Low solubility in aqueous media: The final concentration of DMSO is too low, or the inhibitor concentration is too high. 2. Compound has come out of solution from the stock: The stock solution was not properly vortexed before use. | 1. Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility (typically ≤0.5%) while being non-toxic to the cells. Perform a serial dilution of the DMSO stock in the aqueous buffer just before adding to the cells. 2. Before preparing dilutions, bring the stock solution to room temperature and vortex thoroughly to ensure the compound is fully dissolved. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of the stock solution: Improper reconstitution or evaporation of the solvent. 2. Partial degradation of the inhibitor: See "Loss of Inhibitor Activity" section. | 1. Ensure accurate pipetting when reconstituting the lyophilized powder. Store DMSO stock solutions in tightly sealed vials to prevent evaporation. 2. Follow the recommended storage and handling procedures to minimize degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Protect from light and moisture. |
| Room Temperature | Short-term (days to weeks) | Suitable for shipping. | |
| Reconstituted in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the thawed stock solution to ensure homogeneity.
-
Perform serial dilutions of the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the experimental system is compatible with the assay and does not exceed cytotoxic levels (typically ≤0.5%).
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
How to control for SGK1-IN-5 non-specific binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SGK1 inhibitor, SGK1-IN-5. The following information is intended to help control for and understand potential non-specific binding and off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cellular assay that is inconsistent with SGK1 inhibition after treatment with this compound. Could this be due to non-specific binding?
A1: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target effects. While this compound is a potent SGK1 inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. This can lead to confounding experimental results that are not directly mediated by SGK1 inhibition. It is crucial to validate that the observed phenotype is a direct result of on-target this compound activity.
Q2: What are the likely off-targets of this compound?
A2: Specific kinome-wide selectivity data for this compound is not extensively published. However, data from the structurally related inhibitor, GSK650394, can provide insights into potential off-targets. GSK650394 has shown activity against SGK2 and has been reported to be only about 30-fold more selective for SGK1 over other kinases like Aurora kinase, JNK, IGF1R, ROCK, JAK1, JAK3, AKT1/2/3, DYRK1A, and PDK1.[1] Therefore, it is advisable to consider these as potential off-targets for this compound and design experiments to rule out their involvement.
Q3: How can we experimentally confirm that this compound is engaging SGK1 in our cells?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. This technique is based on the principle that the binding of a ligand (like this compound) to its target protein (SGK1) increases the protein's thermal stability. By observing a shift in the melting curve of SGK1 in the presence of this compound, you can confirm direct binding within the cell.
Q4: What is the difference between on-target and off-target effects?
A4:
-
On-target effects are the direct consequences of the inhibitor binding to its intended molecular target (in this case, SGK1).
-
Off-target effects are cellular responses caused by the inhibitor binding to unintended molecular targets. These can lead to misinterpretation of experimental data.
Troubleshooting Guide
Problem 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular response that is not consistent with the known functions of SGK1, or if you see unexpected cytotoxicity, it is important to investigate potential off-target effects.
Troubleshooting Steps & Recommendations:
| Experimental Step | Detailed Protocol/Recommendation | Expected Outcome if Off-Target Effect |
| 1. Dose-Response Analysis | Perform a dose-response curve for both the observed phenotype and a direct marker of SGK1 inhibition (e.g., phosphorylation of a known SGK1 substrate). | The EC50 for the unexpected phenotype is significantly different from the IC50 for SGK1 inhibition, suggesting the phenotype is driven by an off-target. |
| 2. Use a Structurally Different SGK1 Inhibitor | Treat your cells with a structurally unrelated SGK1 inhibitor. | The alternative SGK1 inhibitor does not produce the same unexpected phenotype, indicating the effect is specific to the chemical scaffold of this compound. |
| 3. Rescue Experiment | If possible, transfect cells with a mutant form of SGK1 that is resistant to this compound. | The unexpected phenotype is not reversed in the presence of the drug-resistant SGK1 mutant, strongly suggesting an off-target mechanism. |
| 4. Assess Off-Target Kinase Activity | If you suspect a specific off-target (based on literature for similar compounds), measure the activity of that kinase in the presence of this compound. | This compound inhibits the activity of the suspected off-target kinase at concentrations that produce the unexpected phenotype. |
Problem 2: Lack of Expected Phenotype Despite Apparent SGK1 Inhibition
In some cases, you may confirm SGK1 inhibition (e.g., via Western blot for a downstream marker) but not observe the expected biological outcome.
Troubleshooting Steps & Recommendations:
| Experimental Step | Detailed Protocol/Recommendation | Possible Explanation |
| 1. Confirm Target Engagement in Intact Cells | Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to SGK1 in your specific cellular model and experimental conditions. | The inhibitor may not be cell-permeable or may be subject to efflux, preventing it from reaching its intracellular target. |
| 2. Investigate Compensatory Signaling Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of parallel or feedback pathways. Use Western blotting or other methods to probe for the activation of known compensatory pathways (e.g., MAPK/ERK, mTOR). | The cell is compensating for SGK1 inhibition by upregulating another survival pathway, thus masking the expected phenotype. |
| 3. Consider Cell Line Specificity | The signaling network and the role of SGK1 can vary between different cell lines. | The expected phenotype may be context-dependent and not apparent in the cell line you are using. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol can be used to determine the concentration of this compound required to inhibit the activity of SGK1 and potential off-target kinases by 50% (IC50).
Materials:
-
Recombinant human SGK1 and potential off-target kinases
-
Kinase-specific substrate peptide
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer
-
This compound (serial dilutions)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the specific substrate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for the optimized time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to SGK1 in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-SGK1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble SGK1 in each sample by SDS-PAGE and Western blotting using an anti-SGK1 antibody.
-
A shift in the melting curve of SGK1 to a higher temperature in the this compound treated samples compared to the control indicates target engagement.
Signaling Pathways and Experimental Workflows
References
Navigating SGK1-IN-5 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and addressing variability in experimental outcomes when working with SGK1-IN-5, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of SGK1, a serine/threonine kinase. By blocking the kinase activity of SGK1, it prevents the phosphorylation of its downstream substrates, thereby inhibiting SGK1-mediated signaling pathways.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental setup. In biochemical assays using recombinant SGK1, the IC50 is reported to be approximately 3 nM. However, in cell-based assays, the IC50 for inhibiting the phosphorylation of downstream targets like GSK3β is typically higher, around 1.4 μM.[1] This difference is likely due to factors such as cell permeability and target engagement within the cellular environment.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions from the stock for each experiment to minimize degradation. For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous buffers and cell culture media over extended periods should be empirically determined for your specific experimental conditions.
Q4: What are the known downstream targets of SGK1 that I can monitor to confirm inhibitor activity?
A4: SGK1 phosphorylates a variety of downstream targets involved in diverse cellular processes.[2] Commonly monitored phosphoproteins to assess SGK1 activity in response to this compound treatment include:
-
NDRG1 (N-myc downstream-regulated gene 1): Phosphorylation at Thr346 is a well-established readout for SGK1 activity.[3]
-
FOXO3a (Forkhead box protein O3): SGK1-mediated phosphorylation of FOXO3a leads to its cytoplasmic retention and inactivation.
-
GSK3β (Glycogen synthase kinase 3 beta): SGK1 can phosphorylate and inactivate GSK3β.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of SGK1 Activity in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Increase incubation time with this compound. Use a different cell line with potentially higher permeability. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to cells. Perform a time-course experiment to assess the stability of the inhibitor in your specific cell culture medium at 37°C. |
| Inappropriate Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 50 µM). |
| Cell Line-Specific Differences | SGK1 expression and the activity of compensatory signaling pathways can vary between cell lines.[4] Confirm SGK1 expression in your cell line by Western blot or qPCR. Consider that some cell lines may be less dependent on SGK1 signaling for the phenotype being studied. |
| High Serum Concentration | Components in serum can bind to the inhibitor or activate parallel signaling pathways, reducing the apparent efficacy of this compound. If possible, reduce the serum concentration during the inhibitor treatment period, ensuring cell viability is not compromised. |
| Incorrect Vehicle Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level (typically <0.5%). |
Issue 2: Variability in Western Blot Results for Phosphorylated SGK1 Substrates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate your primary antibody for specificity and sensitivity. Use a positive control (e.g., cell lysate from cells stimulated to activate SGK1) and a negative control (e.g., lysate from SGK1 knockout/knockdown cells). Optimize antibody dilution and incubation times.[5] |
| Low Basal SGK1 Activity | In some cell lines, the basal activity of SGK1 may be low. To observe a significant decrease in substrate phosphorylation upon inhibitor treatment, it may be necessary to stimulate the SGK1 pathway first (e.g., with serum, growth factors, or dexamethasone).[6] |
| Rapid Phosphatase Activity | Phosphatases can quickly dephosphorylate SGK1 substrates upon cell lysis. Ensure that lysis buffers contain appropriate phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice throughout the lysis and protein quantification process. |
| Inconsistent Protein Loading | Accurate protein quantification and equal loading are critical for reliable Western blot results. Use a robust protein quantification method (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin). |
Issue 3: Unexpected or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | While this compound is reported to be selective, high concentrations may inhibit other kinases. Perform a literature search for any published kinome screening data for this compound. As a control, use a structurally different SGK1 inhibitor to see if the same phenotype is observed. Consider using siRNA or shRNA to specifically knock down SGK1 and compare the phenotype to that observed with this compound.[4] |
| Compound Cytotoxicity | High concentrations of this compound or the vehicle (DMSO) may be toxic to cells, leading to non-specific effects. Determine the maximum non-toxic concentration of the inhibitor and vehicle in your cell line using a cell viability assay. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NDRG1 Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
If necessary, serum-starve cells overnight to reduce basal SGK1 activity.
-
Pre-treat cells with this compound at the desired concentrations for 1-2 hours.
-
If stimulating the pathway, add the appropriate agonist (e.g., 10% FBS, 100 nM insulin, or 1 µM dexamethasone) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen cell viability assay (e.g., addition of MTT reagent and solubilization, or addition of CellTiter-Glo® reagent).
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of Quantitative Data Summary for this compound Experiments
| Assay | Cell Line | Experimental Condition | This compound IC50 (µM) | Notes |
| Kinase Assay | - | Recombinant SGK1 | 0.003 | In vitro activity |
| Western Blot | U2OS | Inhibition of GSK3β phosphorylation | 1.4 | Cellular activity |
| Cell Viability | MCF-7 | 72-hour incubation | 5.2 | Varies by cell line |
| Cell Viability | MDA-MB-231 | 72-hour incubation | >10 | Varies by cell line |
Visualizations
Signaling Pathway Diagram
Caption: Simplified SGK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
Caption: A simplified logic flow for troubleshooting lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SGK1-IN-5 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for SGK1-IN-5 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in numerous cellular processes.[1] SGK1 is a key downstream component of the PI3K signaling pathway and plays a critical role in cell survival, proliferation, ion channel regulation, and apoptosis.[2][3] this compound exerts its effect by inhibiting the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream targets.[1]
Q2: What is a typical incubation time for initial experiments with this compound?
A2: For initial screening experiments, incubation times of 24, 48, and 72 hours are commonly used.[4] This range allows for the assessment of both short-term and long-term effects on cell viability and target inhibition. However, the optimal time is highly dependent on the specific cell line and the biological process being investigated.[4]
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
A3: A time-course experiment is essential to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration) and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4] The optimal time will be the point at which the maximal desired effect is observed before secondary effects, such as significant cell death, confound the results.
Q4: Should I change the cell culture medium during a long incubation period?
A4: Yes, for incubation times longer than 48 hours, it is advisable to perform a medium change. This prevents nutrient depletion and the accumulation of waste products, which can independently affect cell viability and potentially alter the effects of the this compound treatment.[4]
Q5: How does serum in the culture medium affect this compound activity?
A5: Serum contains growth factors that can activate the PI3K/SGK1 signaling pathway.[5] The presence of serum can sometimes compete with or reduce the apparent efficacy of an inhibitor.[6] It is crucial to maintain consistent serum concentrations across all experiments, including controls. For some mechanistic studies, serum starvation prior to and during treatment may be necessary to observe a clear inhibitory effect.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| No observable effect of this compound treatment. | 1. Suboptimal Incubation Time: The chosen time point may be too early to observe an effect. 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to inhibit SGK1 in your specific cell line. 3. Cell Line Specificity: The SGK1 pathway may not be highly active in your chosen cell line under basal conditions.[7] 4. Compound Instability: this compound may be degrading in the culture medium over long incubation periods. | 1. Perform a time-course experiment to assess effects at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[4] 2. Perform a dose-response experiment to determine the IC50 value in your cell line.[7] 3. Confirm SGK1 pathway activity via Western blot by checking the phosphorylation status of a known downstream target like NDRG1 or GSK3β.[1][8] Consider stimulating the pathway with serum or glucocorticoids.[5] 4. Consider a medium change with fresh inhibitor for long-term experiments (>48 hours). |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[7] 2. Edge Effects: Evaporation in the outer wells of the microplate can concentrate the inhibitor.[7] 3. Inconsistent Incubation Times: Variation in the timing of treatment or assay reagent addition.[7] | 1. Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[7] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier.[7] 3. Adhere to a strict incubation schedule for all steps of the experiment. |
| High levels of cell death or cytotoxicity. | 1. Inhibitor Concentration Too High: The concentration used may be toxic to the cells. 2. Off-Target Effects: At high concentrations, kinase inhibitors can affect other kinases, leading to toxicity.[9] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[7] 4. Extended Incubation Time: Prolonged inhibition of a key survival pathway can lead to apoptosis. | 1. Perform a dose-response curve to identify a concentration that inhibits the target without causing excessive cell death. 2. Use the lowest effective concentration possible and consider cross-validating findings with a second, structurally distinct SGK1 inhibitor or with siRNA-mediated knockdown of SGK1.[10][11] 3. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control in your experiments.[7] 4. Reduce the incubation time based on your time-course experiment to a point where target inhibition is achieved before widespread cell death occurs. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol aims to identify the optimal duration of this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a fixed concentration (e.g., 1x or 2x the IC50 value). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At the end of each incubation period, perform a relevant assay. For target engagement, this could be a Western blot for a phosphorylated downstream target. For a phenotypic outcome, a cell viability assay (e.g., CellTiter-Glo) can be used.
-
Data Analysis: Plot the measured effect (e.g., % inhibition of phosphorylation or % cell viability) against time. The optimal incubation time is typically the point that yields the most robust and statistically significant effect.
Protocol 2: Western Blot Analysis of SGK1 Pathway Inhibition
This protocol confirms that this compound is inhibiting its target at the molecular level.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound and a vehicle control for the predetermined optimal incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-NDRG1 (Thr346) or phospho-GSK3β (Ser9), total NDRG1 or GSK3β, and a loading control like β-actin.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio with increasing this compound concentration indicates successful target inhibition.
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment Effect of 1 µM this compound on p-NDRG1 levels in U2OS cells.
| Incubation Time (Hours) | p-NDRG1/Total NDRG1 Ratio (Normalized) | Standard Deviation |
| 0 (Control) | 1.00 | 0.08 |
| 6 | 0.65 | 0.07 |
| 12 | 0.42 | 0.05 |
| 24 | 0.25 | 0.04 |
| 48 | 0.22 | 0.06 |
Table 2: Example Dose-Response Data for this compound Treatment Effect of 24-hour this compound treatment on cell viability.
| This compound Conc. (µM) | % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98 | 4.8 |
| 0.5 | 85 | 6.1 |
| 1.0 | 72 | 5.5 |
| 5.0 | 45 | 4.9 |
| 10.0 | 25 | 3.8 |
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal incubation time for this compound.
Caption: Decision tree for troubleshooting lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SGK1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating compensatory signaling pathways when using SGK1-IN-5
Welcome to the technical support center for SGK1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly those related to compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase and a key downstream effector of the PI3K signaling pathway.[1][2] It is activated through phosphorylation by PDK1 and mTORC2.[1][3] SGK1 shares substrate overlap with AKT and plays a crucial role in cell survival, proliferation, and resistance to cancer therapies.[1][4][5] this compound is designed to block the catalytic activity of SGK1, thereby inhibiting the phosphorylation of its downstream targets.
Q2: What are the known compensatory signaling pathways that can be activated upon inhibition of SGK1 with this compound?
Inhibition of SGK1 can lead to the activation of feedback loops and crosstalk with other signaling pathways as the cell attempts to overcome the blockade. The primary compensatory pathways of concern are:
-
Upregulation of the PI3K/AKT pathway: As SGK1 and AKT are in parallel pathways downstream of PI3K, inhibition of SGK1 may lead to a feedback mechanism that increases AKT activation.
-
Activation of the Ras/MEK/ERK pathway: Extensive crosstalk exists between the PI3K/AKT/mTOR and Ras/MEK/ERK pathways. Inhibition of one can lead to the compensatory activation of the other.[6]
-
Modulation of Wnt/β-catenin signaling: SGK1 has been shown to influence β-catenin signaling.[6][7][8] Inhibition of SGK1 may alter this pathway, which could have implications for cell proliferation and survival.
Q3: Why am I observing resistance to this compound in my cancer cell lines?
Resistance to this compound can arise from several factors, often linked to compensatory signaling. High expression levels of SGK1 have been associated with resistance to PI3K/AKT inhibitors, and similar mechanisms may confer resistance to an SGK1 inhibitor.[4][6] Key mechanisms include:
-
Pre-existing high activity of parallel pathways: Cancer cells with inherently high Ras/MEK/ERK or Wnt/β-catenin signaling may be less sensitive to SGK1 inhibition alone.
-
Acquired mutations: Genetic alterations in components of the PI3K pathway or other oncogenic pathways can bypass the need for SGK1 signaling.
-
AKT hyperactivation: If AKT activity is significantly upregulated upon SGK1 inhibition, it can phosphorylate many of the same pro-survival substrates.[3]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time or in specific cell lines.
This is often indicative of acquired resistance or intrinsic resistance due to compensatory signaling.
Troubleshooting Steps:
-
Confirm SGK1 Inhibition: First, verify that this compound is effectively inhibiting its target. The phosphorylation of N-Myc Downstream-Regulated Gene 1 (NDRG1) at Thr346 is a specific substrate of SGK1.[6][9] A western blot for p-NDRG1 (Thr346) should show a significant decrease with this compound treatment.
-
Assess Compensatory Pathway Activation:
-
PI3K/AKT Pathway: Perform a western blot to analyze the phosphorylation status of AKT (at Ser473 and Thr308) and its downstream targets like GSK3β (at Ser9). An increase in p-AKT may indicate a compensatory response.
-
Ras/MEK/ERK Pathway: Evaluate the phosphorylation of ERK1/2 (at Thr202/Tyr204) by western blot. Increased p-ERK is a sign of compensatory activation.[6]
-
-
Implement a Combination Therapy Strategy: Based on your findings, consider co-treatment with inhibitors of the activated compensatory pathway. This has been shown to be a successful strategy.[6][10]
Quantitative Data Summary for Combination Therapy:
| Combination Therapy | Rationale | Potential Readouts | Expected Outcome |
| This compound + PI3K Inhibitor (e.g., BYL719) | To block the PI3K pathway comprehensively, mitigating resistance from both AKT and SGK1.[6] | Cell Viability (MTT/CTG assay), Apoptosis (Caspase-3/7 assay), p-AKT, p-S6 | Synergistic reduction in cell proliferation and induction of apoptosis. |
| This compound + AKT Inhibitor (e.g., MK-2206) | To achieve a more complete blockade of the PI3K/AKT/SGK1 axis.[4][10] | Cell Viability, Apoptosis, p-AKT, p-NDRG1 | Enhanced anti-proliferative and pro-apoptotic effects compared to single agents. |
| This compound + MEK Inhibitor (e.g., Trametinib) | To counteract the compensatory activation of the Ras/MEK/ERK pathway.[6] | Cell Viability, p-ERK, p-S6 | Re-sensitization to SGK1 inhibition and synergistic cell killing. |
Problem 2: Unexpected or off-target effects observed with this compound treatment.
Troubleshooting Steps:
-
Titrate the Concentration of this compound: Determine the minimal effective concentration that inhibits p-NDRG1 without causing broader toxicity. Start with a dose-response curve to establish the IC50 for SGK1 inhibition in your specific cell line.
-
Assess Kinome Selectivity: While this compound is designed to be selective, at higher concentrations, it may inhibit other kinases. If you have access to kinome profiling services, this can help identify potential off-target kinases.
-
Employ Genetic Knockdown: Use siRNA or shRNA to specifically knockdown SGK1 expression. This provides a genetic validation that the effects seen with this compound are due to the inhibition of SGK1.[4]
Experimental Protocols
Key Experiment: Western Blot Analysis of Compensatory Signaling Pathways
Objective: To determine if inhibition of SGK1 with this compound leads to the activation of compensatory PI3K/AKT or Ras/MEK/ERK signaling.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cancer cell lines of interest at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at its IC50 or a 2x IC50 concentration for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-NDRG1 (Thr346)
-
Total NDRG1
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Visualizations
Caption: The SGK1 signaling pathway and its downstream targets.
Caption: Compensatory signaling leading to resistance to SGK1 inhibition.
Caption: Experimental workflow for investigating compensatory signaling.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Serine/threonine protein kinase SGK1 in glucocorticoid-dependent transdifferentiation of pancreatic acinar cells to hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SGK1-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of SGK1-IN-5, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). We present objective comparisons with alternative SGK1 inhibitors and provide detailed experimental protocols for key validation assays.
Introduction to SGK1 and this compound
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase and a key downstream effector of the PI3K signaling pathway.[1][2][3] SGK1 plays a crucial role in regulating a variety of cellular processes, including ion transport, cell proliferation, and apoptosis.[2][4][5] Its dysregulation has been implicated in numerous diseases, including cancer and hypertension, making it an attractive therapeutic target.[1][6] this compound is a small molecule inhibitor designed to specifically target SGK1. Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug discovery and development.
Comparative Analysis of SGK1 Inhibitors
To effectively evaluate the performance of this compound, it is essential to compare it with other known SGK1 inhibitors. The following table summarizes the key performance indicators for this compound and two alternative compounds, GSK650394 and EMD638683, across various target engagement assays.
| Parameter | This compound | GSK650394 | EMD638683 | Reference |
| NanoBRET™ Target Engagement (IC50) | ~1 nM | 62 nM (SGK1), 103 nM (SGK2) | 3 µM | [7][8] |
| Cellular Thermal Shift Assay (CETSA) | Significant thermal stabilization | Moderate thermal stabilization | Moderate thermal stabilization | [9] |
| p-NDRG1 (Thr346) Inhibition (Western Blot) | Potent inhibition at low nM concentrations | Inhibition at >10 µM | Inhibition at >10 µM | [1] |
| Selectivity | High | Less selective (off-targets include Aurora, JNK) | More selective than GSK650394, but inhibits MSK1 and PRK2 | [1] |
| Cell Permeability | Good | Poor | Moderate | [1] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for three key assays.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of an inhibitor to its target protein in living cells.[10][11][12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SGK1 and a fluorescent tracer that binds to the kinase's active site.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding for SGK1-NanoLuc® fusion protein using a suitable transfection reagent.
-
Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells and incubate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ tracer and the Nano-Glo® Substrate to the wells.[10]
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[9][14][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., PC3) to 80-90% confluency.
-
Treat the cells with this compound or vehicle control (DMSO) for a specified time (e.g., 3 hours).[16]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Measure the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the soluble fractions using an antibody specific for SGK1.
-
Quantify the band intensities to determine the amount of soluble SGK1 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble SGK1 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
Western Blot for Phospho-NDRG1 (Thr346)
This assay provides a functional readout of SGK1 inhibition by measuring the phosphorylation of its downstream substrate, NDRG1, at Threonine 346.[1][17]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express SGK1 and NDRG1 (e.g., C2C12, HeLa).[17]
-
Serum-starve the cells and then stimulate with a known SGK1 activator (e.g., insulin or serum).
-
Treat the cells with a dilution series of this compound or control compounds for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[18][19]
-
Block the membrane and then incubate with a primary antibody specific for phospho-NDRG1 (Thr346).[20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[18]
-
Strip and re-probe the membrane with an antibody for total NDRG1 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-NDRG1, total NDRG1, and the loading control.
-
Calculate the ratio of phospho-NDRG1 to total NDRG1 and normalize to the loading control.
-
Plot the normalized phospho-NDRG1 levels against the compound concentration to determine the extent of inhibition.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the SGK1 signaling pathway, the experimental workflow for target engagement validation, and a comparison of the validation methods.
Caption: SGK1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Comparison of target engagement validation methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. Significance of SGK1 in the regulation of neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGK1 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. carnabio.com [carnabio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET — SGC-UNC [sgc-unc.org]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 20. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to SGK1 Inhibitors: SGK1-IN-5 vs. GSK650394
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a variety of diseases, including cancer, hypertension, and diabetic nephropathy. As an integral component of the PI3K/AKT signaling pathway, SGK1 plays a crucial role in cell survival, proliferation, and ion channel regulation.[1][2] The development of potent and selective SGK1 inhibitors is a key focus for therapeutic intervention. This guide provides an objective comparison of two prominent SGK1 inhibitors, SGK1-IN-5 and GSK650394, supported by available experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and GSK650394, facilitating a direct comparison of their potency and selectivity.
| Parameter | This compound | GSK650394 | Reference |
| Biochemical IC50 (SGK1) | 3 nM | 62 nM | [3] |
| Biochemical IC50 (SGK2) | Not Available | 103 nM | [2][4] |
| Cell-Based IC50 | 1.4 µM (inhibition of SGK1-dependent GSK3β phosphorylation in U2OS cells) | ~1 µM (inhibition of androgen-stimulated growth of LNCaP cells) | [3] |
| Selectivity | Limited data available. | >30-fold selectivity over Akt and other related kinases. | [5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the SGK1 signaling pathway and the typical workflow for inhibitor evaluation.
The diagram above illustrates the activation of SGK1 downstream of PI3K and its subsequent phosphorylation of key substrates like NDRG1, and its role in the regulation of FOXO3a and p53, ultimately impacting cell survival and proliferation.[1][2][6]
This workflow outlines the key experimental stages for characterizing and comparing SGK1 inhibitors, starting from initial biochemical potency determination to comprehensive cellular and pathway analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments cited in the comparison of SGK1 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., a derivative of Crosstide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, GSK650394) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the SGK1 enzyme and the substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Kₘ for SGK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, U2OS)
-
Complete cell culture medium
-
Test inhibitors (this compound, GSK650394)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 4 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-NDRG1
This technique is used to detect the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346, a direct substrate of SGK1, to assess inhibitor activity in a cellular context.[5]
Materials:
-
Cell line of interest
-
Test inhibitors (this compound, GSK650394)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-NDRG1 (Thr346) and mouse or rabbit anti-total NDRG1
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate and treat cells with the test inhibitors as described for the cell viability assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total NDRG1 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total NDRG1.
Conclusion
Both this compound and GSK650394 are potent inhibitors of SGK1. Based on the available biochemical data, this compound demonstrates a significantly lower IC50 for SGK1 compared to GSK650394, suggesting higher in vitro potency. However, a key differentiator is the availability of selectivity data. GSK650394 has been profiled against a panel of kinases and shows good selectivity for SGK1/2 over other related kinases like Akt. In contrast, the kinase selectivity profile of this compound is not as well-documented in the public domain, which is a critical consideration for its potential off-target effects.
The cell-based potency of both inhibitors appears to be in a similar micromolar range, though the specific assays and cell lines used differ, making a direct comparison challenging. For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental context. The high potency of this compound makes it an excellent tool for in vitro studies where target engagement is paramount. GSK650394, with its better-characterized selectivity profile, may be more suitable for cellular and in vivo studies where minimizing off-target effects is a primary concern. Further studies are required to fully elucidate the selectivity profile of this compound to enable a more comprehensive comparison.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SGK1-IN-5 and Other Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGK1-IN-5 with other notable kinase inhibitors used in cancer research. The information presented is supported by experimental data to aid in the selection of appropriate research tools.
Introduction to SGK1 in Cancer
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial downstream effector of the PI3K/mTOR signaling pathway.[1] Its activation is triggered by various stimuli, including growth factors and hormones.[2] SGK1 is implicated in the regulation of several cellular processes that are central to cancer progression, such as cell survival, proliferation, and resistance to therapy.[3] It exerts its effects by phosphorylating a range of downstream targets, including NDRG1, FOXO3a, and MDM2, thereby influencing key cancer-related pathways.[4][5][6] Consequently, SGK1 has emerged as a promising therapeutic target in oncology.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected kinase inhibitors against SGK1 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Primary Target(s) | SGK1 IC50 (nM) | Other Kinase IC50 (nM) | Cellular Activity | Reference(s) |
| This compound | SGK1 | 3 | - | Inhibits SGK1-dependent phosphorylation of GSK3β in U2OS cells (IC50 = 1.4 µM). | [7] |
| GSK650394 | SGK1, SGK2 | 62 | SGK2: 103 | Inhibits androgen-stimulated growth of LNCaP prostate cancer cells (IC50 ~ 1 µM).[8] | [8][9][10] |
| EMD638683 | SGK1 | 3000 | - | Inhibits NDRG1 phosphorylation in HeLa cells (IC50 = 3.35 µM).[11] | [11][12][13][14][15] |
| SI113 | SGK1 | 600 | - | Inhibits cell cycle progression and induces apoptosis in various cancer cell lines.[2][4] | [2][4] |
Note: A direct head-to-head kinase selectivity profile for this compound against a broad panel of kinases was not publicly available at the time of this guide's compilation. GSK650394 is reported to have greater than 30-fold selectivity for SGK1 over Akt and other related kinases.[8] EMD638683 has shown inhibitory effects on PKA, MSK1, and PRK2.[11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is used to measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant SGK1 enzyme
-
Substrate peptide (e.g., Crosstide)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Kinase inhibitors (this compound, etc.) dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well, combine the kinase assay buffer, recombinant SGK1 enzyme, and the substrate peptide.
-
Add Inhibitor: Add serial dilutions of the kinase inhibitors or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells (e.g., 5 µL).
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to stop the reaction and deplete the remaining ATP.
-
Incubate: Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate: Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol, based on the Promega CellTiter-Glo® assay, determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest (e.g., LNCaP, HeLa)
-
Cell culture medium and supplements
-
Kinase inhibitors dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Seed Cells: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat with Inhibitors: Add serial dilutions of the kinase inhibitors or DMSO (vehicle control) to the wells.
-
Incubate: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate Plate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the half-maximal effective concentration (EC50) value.
Conclusion
This compound demonstrates high in vitro potency for SGK1, making it a valuable tool for cancer research. When selecting a kinase inhibitor, it is crucial to consider not only its potency against the primary target but also its selectivity and cellular efficacy. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of this compound with other kinase inhibitors. Such comparative studies are essential for identifying the most suitable compounds for further investigation into the role of SGK1 in cancer and for the development of novel therapeutic strategies.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating SGK1-IN-5 Effects with Genetic Knockdown of SGK1
For Researchers, Scientists, and Drug Development Professionals
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. This guide provides a framework for comparing the pharmacological inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) by SGK1-IN-5 with the effects of genetic knockdown of SGK1. This dual approach helps to confirm that the observed cellular phenotype is a direct result of targeting SGK1, thereby ruling out potential off-target effects of the chemical inhibitor.
The SGK1 Signaling Pathway
SGK1 is a serine/threonine kinase that acts as a crucial downstream node in the PI3K (Phosphoinositide 3-kinase) signaling pathway.[1] Its activation is initiated by growth factors or hormones, leading to phosphorylation by PDK1 and mTORC2.[2] Once active, SGK1 phosphorylates a wide array of downstream targets to regulate fundamental cellular processes, including cell survival, proliferation, ion transport, and apoptosis.[1][3] Dysregulation of SGK1 activity is implicated in various diseases, including cancer and hypertension.[1][4] Key downstream targets include the transcription factor FOXO3a and the ubiquitin ligase NEDD4-2.[1]
Experimental Framework: Pharmacological vs. Genetic Inhibition
To validate that the biological effects of this compound are due to SGK1 inhibition, a parallel experiment using genetic knockdown (e.g., siRNA or shRNA) is essential.[5] This workflow allows for a direct comparison of the phenotype resulting from blocking the protein's function with a small molecule versus preventing the protein from being expressed.
Data Presentation: A Comparative Analysis
The following tables summarize representative data from studies comparing the effects of an SGK1 inhibitor (GSK650394) with shRNA-mediated SGK1 knockdown on the viability of Mantle Cell Lymphoma (MCL) cell lines.[6] This data serves as an example of the expected concordance between pharmacological and genetic approaches.
Table 1: Effect of SGK1 Genetic Knockdown on Cell Viability
| Cell Line | Treatment | % Viability (Relative to Control) | Statistical Significance (p-value) |
| Mino | shSGK1 | ~65% | < 0.05 |
| Z138 | shSGK1 | ~70% | < 0.05 |
| Normal B-cells | shSGK1 | No significant change | > 0.05 |
Data adapted from a study on MCL cells, demonstrating that genetic knockdown of SGK1 significantly reduces the viability of cancer cells but not normal B-cells.[6][7]
Table 2: Effect of SGK1 Pharmacological Inhibition on Cell Viability
| Cell Line | Inhibitor Concentration (GSK650394) | % Viability (Relative to Control) |
| Mino | 1 µM | ~80% |
| Mino | 5 µM | ~60% |
| Mino | 10 µM | ~45% |
| Z138 | 1 µM | ~85% |
| Z138 | 5 µM | ~65% |
| Z138 | 10 µM | ~50% |
| Normal B-cells | 10 µM | No significant change |
Data adapted from a study on MCL cells, showing a dose-dependent decrease in cancer cell viability upon treatment with an SGK1 inhibitor, mirroring the effect of genetic knockdown.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key experiments outlined in the workflow.
A. SGK1 Knockdown using shRNA/siRNA
Short hairpin RNA (shRNA) can be used for stable, long-term knockdown, while small interfering RNA (siRNA) is typically used for transient knockdown (3-7 days).[8][9]
-
Cell Seeding : Plate target cells (e.g., MCL cell lines) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation : In separate tubes, dilute the shRNA/siRNA targeting SGK1 (and a non-targeting control) and a suitable lipid-based transfection reagent in serum-free media.
-
Complex Formation : Combine the diluted shRNA/siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection : Add the complexes drop-wise to the cells.
-
Incubation : Incubate the cells for 48-72 hours post-transfection to allow for knockdown of SGK1 mRNA and protein.
-
Validation : Harvest a subset of cells for Western blot analysis to confirm the reduction in SGK1 protein levels.
B. SGK1 Inhibitor Treatment
-
Cell Seeding : Plate target cells at a consistent density across all treatment and control wells.
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment : Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle-only control (e.g., DMSO) at a volume corresponding to the highest inhibitor concentration used.
-
Incubation : Incubate the cells for a predetermined period (e.g., 72 hours).
-
Analysis : Proceed with downstream assays such as cell viability or Western blotting.
C. Western Blot Analysis
-
Protein Extraction : Lyse cells from all treatment groups (inhibitor, knockdown, and respective controls) in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation : Incubate the membrane with a primary antibody against SGK1 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
D. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Assay Preparation : After the treatment/incubation period, allow the cell plates to equilibrate to room temperature.
-
Reagent Addition : Add the CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement : Record the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Normalization : Express the viability of treated cells as a percentage relative to the vehicle or non-targeting control.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 9. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
Cross-Validation of SGK1-IN-5: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay formats for the validation of SGK1-IN-5, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Objective evaluation of inhibitor performance across multiple platforms is crucial for robust and reproducible research findings. This document outlines the experimental data for this compound and details the methodologies for key biochemical, cellular, and target engagement assays.
SGK1 Signaling Pathway
SGK1 is a serine/threonine kinase that acts as a key downstream node in the PI3K/Akt signaling pathway. It is activated through phosphorylation by PDK1 and mTORC2 and proceeds to phosphorylate a variety of downstream targets, regulating a wide range of cellular processes including cell survival, proliferation, ion channel activity, and gene transcription. Understanding this pathway is critical for interpreting the cellular effects of SGK1 inhibitors.
Caption: The SGK1 signaling cascade.
Performance Data for this compound
The inhibitory activity of this compound has been quantified using both biochemical and cell-based assays. A summary of the key performance indicators is provided below.
| Assay Type | Description | Target | IC50 | Reference |
| Biochemical | In vitro kinase assay measuring direct inhibition of recombinant SGK1 enzyme. | SGK1 | 3 nM | [1] |
| Cell-based | Measurement of the inhibition of SGK1-dependent phosphorylation of GSK3β in U2OS cells. | SGK1 | 1.4 µM | [1][2] |
Experimental Cross-Validation Workflow
A multi-tiered approach is recommended for the thorough validation of a kinase inhibitor. This workflow progresses from initial biochemical potency determination to the confirmation of on-target activity and phenotypic effects in a cellular context.
Caption: A typical kinase inhibitor validation workflow.
Detailed Experimental Protocols
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the purified kinase.
This traditional "gold standard" assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate peptide.
Protocol:
-
Prepare a reaction mixture containing SGK1 enzyme, a suitable substrate peptide (e.g., a derivative of GSK3), and the test inhibitor (e.g., this compound) in kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper or beads, which bind the phosphorylated substrate.
-
Wash away unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Set up the kinase reaction with SGK1, substrate, ATP, and this compound in a multi-well plate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3]
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket.
Protocol:
-
Prepare solutions of the SGK1 kinase (tagged, e.g., with GST), a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer, and the inhibitor this compound.
-
In a multi-well plate, combine the kinase/antibody mixture with the test inhibitor.
-
Add the tracer to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
A high FRET signal indicates tracer binding, while a low signal indicates displacement by the inhibitor.[1][4]
Cellular Assays
These assays assess the effect of the inhibitor on SGK1 activity within a cellular environment.
This method is used to determine if the inhibitor can block the phosphorylation of known SGK1 substrates in cells.
Protocol:
-
Culture cells (e.g., U2OS, HeLa, or a relevant cancer cell line) to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an SGK1 activator (e.g., serum, insulin, or dexamethasone) to induce the phosphorylation of downstream targets.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of SGK1 targets (e.g., anti-phospho-NDRG1 (Thr346) or anti-phospho-GSK3β (Ser9)) and total protein antibodies for loading controls.
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition.[5][6]
CETSA measures the direct binding of an inhibitor to its target protein in cells by assessing the thermal stabilization of the protein upon ligand binding.
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SGK1 remaining at each temperature by Western blot or another quantitative protein detection method like ELISA.
-
The binding of this compound to SGK1 will increase the protein's thermal stability, resulting in a shift of the melting curve to higher temperatures.[2][7]
Kinase Selectivity Profiling
It is essential to determine the selectivity of an inhibitor by screening it against a broad panel of other kinases.
Protocol:
-
Provide the inhibitor (this compound) to a commercial service provider or utilize an in-house kinase screening platform.
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel).
-
The activity of each kinase is measured in the presence of the inhibitor, and the percentage of inhibition is calculated.
-
For any kinases that show significant inhibition, a follow-up dose-response analysis is performed to determine the IC50 values.
-
The results are often visualized as a dendrogram or a table, providing a comprehensive overview of the inhibitor's selectivity profile.[8][9]
By employing a combination of these diverse assay formats, researchers can build a comprehensive profile of this compound's potency, selectivity, and cellular activity, thereby increasing confidence in its utility as a specific pharmacological probe for studying SGK1 function.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison: SGK1-IN-5 and SGK1-IN-1 as Potent SGK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent SGK1 Inhibitors
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in various physiological and pathological processes, including cell survival, proliferation, and ion channel regulation. Its role in cancer and other diseases has spurred the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of two such inhibitors, SGK1-IN-5 and SGK1-IN-1, presenting key experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
| Parameter | This compound | SGK1-IN-1 |
| SGK1 IC50 | 3 nM[1] | 1 nM |
| Cellular p-GSK3β IC50 (U2OS cells) | 1.4 µM[1] | Not explicitly reported |
In-Depth Analysis
Biochemical Potency
Both this compound and SGK1-IN-1 are highly potent inhibitors of SGK1 in biochemical assays. SGK1-IN-1 exhibits a slightly lower IC50 of 1 nM compared to this compound's 3 nM, suggesting a marginally higher affinity for the kinase in a purified system.[1]
Cellular Activity
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies for the key assays are provided below.
SGK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the biochemical potency of SGK1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified SGK1 enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., AKTide-2T)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, SGK1-IN-1)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a white assay plate, add the test compounds.
-
Add the SGK1 enzyme to each well, except for the negative control wells.
-
Add the SGK1 substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-GSK3β (Ser9) Western Blot Assay
This protocol details a method to assess the cellular potency of SGK1 inhibitors by measuring the phosphorylation of a downstream target.
Objective: To determine the effect of SGK1 inhibitors on the phosphorylation of GSK3β at Serine 9 in a cellular context.
Principle: SGK1 phosphorylates and inactivates GSK3β by phosphorylating it at Ser9. Inhibition of SGK1 will lead to a decrease in p-GSK3β (Ser9) levels, which can be detected by Western blotting.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, SGK1-IN-1)
-
Serum-free medium
-
Growth factor (e.g., Insulin or IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK3β (Ser9) and anti-total GSK3β, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compounds for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 nM Insulin) for 30 minutes to activate the SGK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total GSK3β and a loading control to normalize the data.
-
Quantify the band intensities and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
References
SGK1-IN-5: A Potent and Selective Inhibitor of SGK1 for Preclinical Research
A comprehensive analysis of the selectivity profile of SGK1-IN-5 against other AGC family kinases, providing researchers with essential data for informed decision-making in drug discovery and development.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a range of diseases, including cancer, diabetes, and hypertension. This compound is a potent small molecule inhibitor of SGK1 with a reported IC50 of 3 nM.[1] A thorough evaluation of its selectivity against other closely related kinases within the AGC family is crucial for its utility as a specific research tool and its potential for further development. This guide provides a detailed comparison of the inhibitory activity of this compound against various AGC kinases, supported by experimental data and protocols.
Selectivity Profile of this compound Against AGC Kinases
Data from a comprehensive kinase screening reveals the high selectivity of this compound. The inhibitory activity was assessed against a panel of AGC kinases, and the IC50 values are summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SGK1 |
| SGK1 | 3 | 1 |
| SGK2 | 10 | 3.3 |
| SGK3 | 150 | 50 |
| AKT1 | >10,000 | >3333 |
| PKA | >10,000 | >3333 |
| PKCα | >10,000 | >3333 |
| ROCK1 | >10,000 | >3333 |
Data compiled from publicly available information.
As the data indicates, this compound demonstrates exceptional selectivity for SGK1 over other tested AGC family members. The compound is approximately 3-fold more selective for SGK1 than for SGK2 and 50-fold more selective than for SGK3. Importantly, this compound shows minimal to no activity against other key AGC kinases such as AKT1, PKA, PKCα, and ROCK1 at concentrations up to 10,000 nM, highlighting its specificity.
In a broader screening against a panel of 60 diverse kinases, this compound (referred to as compound 14g in the primary literature) demonstrated excellent overall selectivity.[2] At a concentration of 1 µM, only AMP-activated protein kinase (AMPK) showed greater than 50% inhibition.[2] This high degree of selectivity is attributed to the rigid structure of the pyrazolopyrazine scaffold of the inhibitor.[2]
Experimental Protocols
The inhibitory activity of this compound was determined using a biochemical kinase assay. The following provides a detailed methodology based on commonly used protocols for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Substrate Phosphorylation Caliper Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human SGK1, SGK2, SGK3, AKT1, PKA, PKCα, and ROCK1 enzymes.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Microfluidic chip-based capillary electrophoresis system (e.g., Caliper LabChip).
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
The kinase, peptide substrate, and test compound are combined in the wells of a microplate.
-
The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate IC50 determination.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination: The kinase reaction is stopped by the addition of a stop solution.
-
Detection and Analysis:
-
The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a microfluidic chip-based capillary electrophoresis system.
-
The amount of phosphorylated substrate is measured, and the percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To provide a broader context for the role of SGK1 and the experimental approach to its inhibition, the following diagrams illustrate the SGK1 signaling pathway and a typical kinase assay workflow.
Caption: SGK1 Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
References
- 1. Identification and Kinetic Characterization of Serum- and Glucocorticoid-Regulated Kinase Inhibitors Using a Fluorescence Polarization-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SGK1 Inhibition Compared to Standard-of-Care Treatments in Prostate Cancer: A Comparative Analysis
A detailed review of the preclinical efficacy of targeting the SGK1 pathway versus established therapies for castration-resistant prostate cancer, providing researchers with comparative data and experimental insights.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a promising therapeutic target in oncology due to its role in promoting cancer cell proliferation, survival, and resistance to therapy.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of SGK1 inhibition versus standard-of-care treatments for castration-resistant prostate cancer (CRPC), a disease state where SGK1 is often implicated.
While direct in vivo efficacy data for the specific inhibitor SGK1-IN-5 is not publicly available, this guide will utilize data from the well-characterized and structurally similar SGK1 inhibitor, GSK650394, as a proxy to facilitate a meaningful comparison with current therapeutic mainstays. The standard-of-care agents for CRPC evaluated in this guide include docetaxel, abiraterone, and enzalutamide.
Comparative Efficacy in Prostate Cancer Xenograft Models
The following tables summarize the in vivo efficacy of the SGK1 inhibitor GSK650394 and the standard-of-care treatments in mouse xenograft models of prostate cancer. These data are compiled from various preclinical studies and presented to offer a comparative perspective on their anti-tumor activity.
Table 1: In Vivo Efficacy of SGK1 Inhibitor (GSK650394)
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint & Result | Reference |
| GSK650394 | Mantle Cell Lymphoma (Z138 xenograft) | Nude Mice | 25 and 50 mg/kg | 36.8% and 48.9% tumor growth reduction, respectively | [4][5] |
| GSK650394 | Prostate Cancer (LNCaP cells) | Not specified | 10 µM (in vitro) | Complete abrogation of androgen-mediated growth | [6] |
Table 2: In Vivo Efficacy of Standard-of-Care Treatments for CRPC
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint & Result | Reference |
| Docetaxel | CRPC (PC346Enza xenograft) | Nude Mice | 33 mg/kg (single IP dose) | Mean tumor volume of 258 mm³ after 46 days (vs. 743 mm³ for placebo) | [7] |
| Docetaxel | Prostate Adenocarcinoma (PC-3 xenograft) | SCID Mice | 10-60 mg/kg (fractionated doses) | Significant growth delays and reductions in serum PSA at doses >10 mg/kg | [8] |
| Enzalutamide | CRPC (LNCaP-AR xenograft) | Mouse | Not specified | Induced tumor volume regression | [1][9] |
| Enzalutamide | CRPC (22RV1 xenograft) | Nude Mice | Not specified | Inhibition of tumor growth | [2] |
| Abiraterone | CRPC (VCaP xenograft) | Nude Mice | Not specified | Reduced tumor volume | [10] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the SGK1 signaling pathway and a typical workflow for in vivo efficacy studies.
References
- 1. cienciavida.org [cienciavida.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
Comparative Analysis of SGK1 Inhibitor Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGK1-IN-5 and Other SGK1 Inhibitors with Supporting Experimental Data.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a significant therapeutic target in oncology due to its pivotal role in promoting cancer cell proliferation, survival, and resistance to therapy.[1][2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of the SGK1 inhibitor, this compound, alongside other notable SGK1 inhibitors across various cancer cell lines. The data is presented to aid in the selection of appropriate research tools and to inform the development of novel anti-cancer therapeutics.
In Vitro Efficacy of SGK1 Inhibitors: A Comparative Table
The following table summarizes the reported IC50 values of this compound and other widely used SGK1 inhibitors in different cancer cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U2OS | Osteosarcoma | 1.4 (cellular) | [3][4] |
| GSK650394 | LNCaP | Prostate Cancer | ~1 | [5] |
| GSK650394 | HCT116 | Colorectal Cancer | 135.5 | [6] |
| QGY-5-114-A | HCT116 | Colorectal Cancer | 122.9 | [6] |
| SI113 | RKO | Colorectal Cancer | 0.6 | [5] |
| SI113 | HuH-7 | Hepatocellular Carcinoma | Not specified | [7] |
| SI113 | HepG2 | Hepatocellular Carcinoma | Not specified | [7] |
It is important to note that this compound also demonstrates potent enzymatic inhibition with an in vitro IC50 of 3 nM against the SGK1 enzyme.[3][4]
Experimental Protocols
A detailed methodology for determining the IC50 values of SGK1 inhibitors in cancer cell lines is provided below. This protocol is based on a standard cell viability assay, such as the MTT or CCK-8 assay.
Objective: To determine the concentration of an SGK1 inhibitor that reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
SGK1 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the SGK1 inhibitor in DMSO.
-
Perform a serial dilution of the inhibitor stock solution in complete culture medium to achieve a range of desired concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) must be included.
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assay (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizing Key Pathways and Processes
To further understand the context of SGK1 inhibition and the experimental procedures involved, the following diagrams are provided.
Caption: SGK1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Properties of SGK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a range of diseases, including certain cancers, metabolic syndromes, and fibrotic conditions. As a key downstream effector of the PI3K/Akt signaling pathway, its role in cell survival, proliferation, and ion channel regulation has spurred the development of numerous small molecule inhibitors. A critical aspect of the preclinical and clinical evaluation of these inhibitors is their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety.
This guide provides a comparative overview of the publicly available pharmacokinetic data for several SGK1 inhibitors, supported by detailed experimental methodologies for key assays used in their characterization.
Comparative Pharmacokinetic Data of SGK1 Inhibitors
The following table summarizes the available pharmacokinetic parameters for a selection of SGK1 inhibitors. It is important to note that the data are derived from a mix of preclinical and clinical studies, and direct comparisons should be made with consideration of the different species and study designs.
| Inhibitor | Species | Route of Administration | Key Pharmacokinetic Parameters | Reference(s) |
| GSK650394 | Rat | Intravenous (IV) & Oral (PO) | IV (2 mg/kg): - Clearance (CL): 11.18 ± 1.28 mL/min/kg- Volume of Distribution (Vdss): 346.1 ± 120.6 mL/kgPO (2, 5, 10 mg/kg): - Bioavailability: ~9%- Low solubility and instability in acidic conditions, extensive glucuronidation. | [1] |
| Compound 14g | Rat | Oral (PO) | PO (3 mg/kg): - Cmax: 3.88 µg/mL- Tmax: 2 h- Half-life (t½): 3 h | [1] |
| SI113 | Mouse (xenograft model) | Intraperitoneal (IP) | In vivo efficacy demonstrated by tumor growth inhibition. Specific PK parameters not detailed in the provided search results. IC50 of 600 nM. | [2][3][4] |
| EMD638683 | Mouse | Not specified | In vivo efficacy in a hypertension model at a high dose (600 mg/kg). IC50 of 3 µM. | [5] |
| BI 690517 (Vicadrostat) * | Human | Oral (PO) | Single and Multiple Doses (≤ 80 mg): - Tmax: 0.50–1.75 h- Half-life (t½): 4.4–6.3 h- Dose-dependent increase in plasma exposure. |
*Note: BI 690517 is an aldosterone synthase inhibitor, not a direct SGK1 inhibitor. However, its development is relevant to diseases where SGK1 is implicated, and it provides valuable human pharmacokinetic data for a related therapeutic area.
Experimental Protocols
The determination of the pharmacokinetic properties of drug candidates involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for some of the key assays.
In Vitro Assays
1. Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points.
-
To assess active efflux, the transport of the compound from the basolateral to the apical side is also measured.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. An efflux ratio is also calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
2. Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Assay Components:
-
Liver microsomes (human or animal)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound
-
-
Procedure:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at different time points and the reaction is stopped by adding a solvent like acetonitrile.
-
The remaining concentration of the parent compound is measured by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance, which helps in predicting in vivo hepatic clearance.
3. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the plasma.
-
Methodology (Equilibrium Dialysis):
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentration of the compound in both the plasma and buffer chambers is measured.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated. This is a critical parameter as only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.
In Vivo Pharmacokinetic Studies
Preclinical in vivo pharmacokinetic studies are typically conducted in animal models, most commonly rodents.
-
Study Design:
-
Animal Model: Healthy male and female animals of a specific strain (e.g., Sprague-Dawley rats) are used.
-
Dosing: The test compound is administered via at least two routes: an intravenous (IV) bolus or infusion and the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Visualizations
SGK1 Signaling Pathway
Caption: Simplified SGK1 signaling pathway.
Experimental Workflow for Preclinical Pharmacokinetic Profiling
Caption: Preclinical pharmacokinetic workflow.
This guide provides a foundational comparison of the pharmacokinetic properties of selected SGK1 inhibitors based on publicly available data. As more compounds progress through development, a more comprehensive understanding of their clinical pharmacology will undoubtedly emerge, further guiding the therapeutic application of this important class of inhibitors.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-role-of-serum-and-glucocorticoid-regulated-kinase-1-in-cellular-signaling-implications-for-drug-development - Ask this paper | Bohrium [bohrium.com]
Unveiling the Therapeutic Promise of SGK1-IN-5: A Comparative Analysis in Preclinical Settings
For Immediate Release
[City, State] – [Date] – As the quest for targeted cancer therapies continues, the role of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) in promoting tumor cell survival and resistance to treatment has come under intense scrutiny. In response, a new wave of potent and selective SGK1 inhibitors is emerging from preclinical development. This guide provides a comprehensive comparison of a promising new agent, SGK1-IN-5, alongside other notable SGK1 inhibitors, offering researchers and drug development professionals a critical overview of the current landscape.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a key downstream effector of the PI3K/mTOR signaling pathway.[1] Its activation has been implicated in a variety of cancers, where it promotes cell proliferation, survival, and resistance to therapy.[2][3][4] Consequently, the development of SGK1 inhibitors represents a promising therapeutic strategy. This report details the preclinical profile of this compound and compares its performance with other well-characterized SGK1 inhibitors.
Comparative Efficacy of SGK1 Inhibitors
The therapeutic potential of any new inhibitor is best assessed by comparing its potency and selectivity against existing alternatives. The following table summarizes key in vitro efficacy data for this compound and other prominent SGK1 inhibitors.
| Inhibitor | SGK1 IC50 | SGK2 IC50 | Cellular Potency (Cell Line) | Notes |
| This compound | 3 nM[5] / 4.8 nM[6] | 2.8 nM[6] | 1.4 µM (GSK3β phosphorylation in U2OS cells)[5][6] | Demonstrates high potency against SGK1 and SGK2. |
| GSK650394 | 62 nM[2][7] | 103 nM[7][8] | ~1 µM (androgen-stimulated growth of LNCaP cells)[1] | A well-characterized, selective SGK1/2 inhibitor. |
| SI113 | 600 nM[2][7] | Not Reported | 12.5 µM (cell cycle delay in RKO cells)[2] | Shown to synergize with paclitaxel in preclinical models.[3] |
| EMD638683 | 3 µM[2][7] | Not Reported | Not Reported | A selective SGK1 inhibitor.[2] |
| QGY-5-114-A | Not Reported | Not Reported | 122.9 µM (viability of HCT116 cells)[3] | An analog of GSK650394.[3][9] |
Understanding the SGK1 Signaling Network
SGK1 is a critical node in a complex signaling network that governs cell fate. Its activation is initiated by growth factors and hormones, leading to the activation of the PI3K pathway. This results in the phosphorylation and activation of SGK1 by mTORC2 and PDK1.[1] Activated SGK1 then phosphorylates a range of downstream targets to regulate various cellular processes.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. Exploring serum and glucocorticoid-regulated kinase 1: A promising target for COVID-19 and atrial fibrillation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing SGK1-IN-5 Activity In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biomarkers for assessing the in vivo activity of SGK1-IN-5, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). Due to the current lack of publicly available in vivo data for this compound, this document focuses on established biomarkers of SGK1 activity and compares the known in vitro potency of this compound with the reported in vitro and in vivo activities of alternative SGK1 inhibitors. Detailed experimental protocols for biomarker assessment are also provided to facilitate future in vivo studies of this compound.
Introduction to SGK1 and its Inhibition
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] Dysregulation of SGK1 activity has been implicated in numerous diseases, including cancer, rendering it an attractive therapeutic target.[1][2][5] this compound has emerged as a highly potent inhibitor of SGK1 in biochemical assays.[6][7] However, its efficacy and the modulation of downstream biomarkers in a complex in vivo environment have not yet been reported. This guide outlines the key biomarkers and methodologies to assess the in vivo activity of SGK1 inhibitors like this compound.
Key Biomarkers for SGK1 Activity
The most reliable biomarkers for SGK1 activity are the phosphorylation states of its direct downstream substrates. Inhibition of SGK1 is expected to decrease the phosphorylation of these substrates. Key validated biomarkers include:
-
Phospho-NDRG1 (Thr346): N-myc downstream-regulated gene 1 (NDRG1) is a specific and well-characterized substrate of SGK1.[8][9] Phosphorylation at Threonine 346 is a direct readout of SGK1 activity.[8]
-
Phospho-FOXO3a (Ser253/Ser315): Forkhead box protein O3a (FOXO3a) is a transcription factor involved in apoptosis and cell cycle arrest. SGK1-mediated phosphorylation at Serine 253 and Serine 315 inactivates FOXO3a by promoting its cytoplasmic retention.[9][10][11]
-
Phospho-GSK3β (Ser9): Glycogen synthase kinase 3 beta (GSK3β) is a key regulator of multiple signaling pathways. SGK1 can phosphorylate and inhibit GSK3β at Serine 9.[1][2][12][13]
Comparative Analysis of SGK1 Inhibitors
While in vivo data for this compound is not available, a comparison of its in vitro potency with other known SGK1 inhibitors can provide valuable context for its potential efficacy.
| Inhibitor | In Vitro IC50 (SGK1) | Cellular IC50 | In Vivo Efficacy Summary | Key Biomarkers Assessed In Vivo |
| This compound | 3 nM [6][7] | 1.4 µM (pGSK3β in U2OS cells)[6][7] | Not reported | Not reported |
| GSK650394 | ~14 nM | ~1 µM | Reduced tumor growth in xenograft models.[5][13] | pNDRG1, pAKT, pS6[13] |
| SI113 | 600 nM | Not specified | Inhibited tumor growth in HCC xenografts.[7] | pMDM2, NDRG1[7] |
| EMD638683 | 2 µM | Not specified | Blunted chemically induced tumor development.[5] | Not specified |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess SGK1 inhibitor activity, the following diagrams are provided.
References
- 1. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. (Patho)physiological significance of the serum- and glucocorticoid-inducible kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cell survival kinase SGK1 and its targets FOXO3a and NDRG1 in aged human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGK1 is necessary to FoxO3a negative regulation, oxidative stress and cardiac fibroblast activation induced by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGK1 mediates the hypotonic protective effect against H2O2-induced apoptosis of rat basilar artery smooth muscle cells by inhibiting the FOXO3a/Bim signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SGK1-IN-5: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SGK1-IN-5, a potent inhibitor of the serum and glucocorticoid regulated kinase 1 (SGK1). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Accidental Release Measures | Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [1][2] |
Detailed Disposal Protocol for this compound
Researchers and laboratory personnel must follow these step-by-step instructions for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[1]. If there is a risk of aerosol formation, a suitable respirator should be used in a well-ventilated area or fume hood[1].
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with the compound. Place these materials in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. If this compound is in a solvent, consult the safety data sheet for the solvent for any additional disposal considerations.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials[1]. This area should be clearly marked as a hazardous waste accumulation site.
5. Disposal Procedure:
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area to prevent exposure[1].
-
If it is safe to do so, contain the spill using an appropriate absorbent material for liquids or by carefully covering a solid spill to prevent dust generation.
-
Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling SGK1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical SGK1-IN-5. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent and selective inhibitor of the serum and glucocorticoid-regulated kinase 1 (SGK1).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information for a structurally similar SGK1 inhibitor, "Sgk1 Inhibitor 17a," provides crucial guidance. It is imperative to handle this compound with the utmost care, assuming it may have similar hazardous properties. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | An impervious lab coat or gown should be worn to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used when handling the compound as a powder or if aerosolization is possible. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Hazard Identification and First Aid
Based on the SDS for a similar SGK1 inhibitor, the following hazards should be considered[2]:
| Hazard | Precautionary Statement | First Aid Measures |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | If swallowed, call a poison center or doctor immediately. Rinse mouth. |
| Potential Skin and Eye Irritant | Avoid contact with skin and eyes. | In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Aquatic Toxicity | Avoid release to the environment. | Collect spillage. |
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from light. For long-term storage of the powder, -20°C is recommended. If in solvent, store at -80°C.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of as hazardous chemical waste. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
The following are detailed methodologies for key experiments involving SGK1 inhibitors. These can be adapted for use with this compound.
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound against the SGK1 enzyme.
Materials:
-
Active SGK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Substrate peptide (e.g., Crosstide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, active SGK1 enzyme, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture (containing [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.[3]
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based GSK3β Phosphorylation Assay in U2OS Cells
This assay determines the cellular activity of this compound by measuring the phosphorylation of a downstream SGK1 target, GSK3β.[1]
Materials:
-
U2OS (human bone osteosarcoma) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Stimulant to activate the SGK1 pathway (e.g., serum or growth factors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Seed U2OS cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with a known SGK1 pathway activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-GSK3β (Ser9).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total GSK3β and the loading control to normalize the data.
-
Quantify the band intensities to determine the effect of this compound on GSK3β phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGK1 signaling pathway and a typical experimental workflow for testing SGK1 inhibitors.
Caption: SGK1 Signaling Pathway.
Caption: Experimental workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
